Kallikrein 5-IN-2
Description
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Properties
Molecular Formula |
C23H22N6O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(5-phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C23H22N6O/c24-23(25)19-9-8-18(11-21(19)30-15-16-5-4-10-26-12-16)27-14-22-28-13-20(29-22)17-6-2-1-3-7-17/h1-13,27H,14-15H2,(H3,24,25)(H,28,29) |
InChI Key |
ZDLCAMFQMDNCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC3=CC(=C(C=C3)C(=N)N)OCC4=CN=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Kallikrein 5 Inhibitors: A Technical Guide
Disclaimer: This document provides a general overview of the mechanism of action of Kallikrein 5 (KLK5) inhibitors based on publicly available scientific literature. The specific compound "Kallikrein 5-IN-2" appears to be a research chemical with no detailed mechanism of action, quantitative data, or specific experimental protocols published in peer-reviewed literature as of the latest search. Therefore, the information presented herein is based on the broader class of KLK5 inhibitors and should be interpreted as a general guide for researchers, scientists, and drug development professionals.
Introduction to Kallikrein 5 (KLK5)
Kallikrein-related peptidase 5 (KLK5) is a serine protease predominantly found in the stratum corneum of the skin.[1][2] It plays a crucial role in the process of skin desquamation (shedding of dead skin cells) by degrading corneodesmosomal proteins that hold corneocytes together.[1][2] Dysregulation and hyperactivity of KLK5 are implicated in various skin disorders, including Netherton Syndrome, atopic dermatitis, and rosacea, leading to impaired skin barrier function and inflammation.[1][3]
KLK5 inhibitors are molecules designed to bind to the KLK5 enzyme and block its catalytic activity.[1] By doing so, they aim to restore the integrity of the skin barrier, reduce inflammation, and control excessive skin shedding.[1] These inhibitors can be small molecules, peptides, or antibodies.[1]
Core Mechanism of Action of KLK5 Inhibitors
The primary mechanism of action for KLK5 inhibitors involves direct binding to the active site of the KLK5 enzyme, preventing its interaction with natural substrates.[1] This inhibition blocks the downstream signaling cascades initiated by KLK5 activity.
A key pathway initiated by KLK5 is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[4][5][6] KLK5 cleaves the extracellular domain of PAR2, exposing a tethered ligand that activates the receptor. This activation leads to the release of pro-inflammatory cytokines and chemokines, such as thymic stromal lymphopoietin (TSLP), IL-8, and TNF-α, contributing to skin inflammation.[3][5][6]
KLK5 inhibitors, by blocking the enzymatic activity of KLK5, prevent the cleavage and subsequent activation of PAR2, thereby mitigating the inflammatory response.
Quantitative Data for Exemplary KLK5 Inhibitors
While specific data for "this compound" is unavailable, the following tables summarize quantitative data for other known KLK5 inhibitors to provide a comparative reference.
| Inhibitor | Type | Target(s) | IC50 (KLK5) | Selectivity | Reference |
| GSK951 | Small Molecule | KLK5 | 250 pM | >100-fold over KLK7 and KLK14 | [7] |
| Brazilin | Natural Product | KLK5, KLK14 | 20 µM | [8] | |
| Ursolic Acid | Triterpenoid | KLK5, Trypsin | 5.8 µM | Selective over KLK7 and chymotrypsin C | [9] |
| Tumulosic Acid | Triterpenoid | KLK5, Trypsin | 14.84 µM | Weak inhibition of KLK7 and chymotrypsin C | [9] |
| LEKTI fragments (D8-D11) | Peptide | KLK5, KLK14 | Ki = 3.7 nM | [10] |
Signaling Pathways and Experimental Workflows
KLK5-PAR2 Signaling Pathway and Inhibition
The following diagram illustrates the KLK5-mediated activation of the PAR2 signaling pathway and the mechanism of its inhibition.
Caption: KLK5-PAR2 signaling pathway and its inhibition.
Experimental Workflow for KLK5 Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of novel KLK5 inhibitors.
References
- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 5. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.tees.ac.uk [research.tees.ac.uk]
- 9. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
A Technical Guide to the Synthesis and Characterization of Kallikrein 5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the physiological process of skin desquamation (shedding). Dysregulation of KLK5 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and rosacea, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the synthesis and characterization of Kallikrein 5-IN-2, a selective inhibitor of KLK5. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel dermatological therapies.
This compound, also identified as "compound 21" in seminal literature, has demonstrated significant potential in normalizing epidermal shedding and reducing associated inflammation and itching. The following sections detail the synthetic route, key characterization data, and experimental protocols for evaluating the efficacy of this inhibitor.
Synthesis of this compound (Compound 21)
While the full, detailed synthesis protocol for this compound is proprietary and not publicly available in its entirety, the key starting materials and general synthetic strategies can be inferred from related literature and the chemical structure. The synthesis likely involves a multi-step process culminating in the formation of the final active compound. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Characterization of this compound
The characterization of this compound involves a series of in vitro assays to determine its potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| pIC50 | 7.1 | [1] |
| Non-phototoxicity | No toxicity observed at 100 μg/mL | [1] |
| Stability | Stable at pH 4-8 under non-oxidative conditions | [1] |
Experimental Protocols
1. Kallikrein 5 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against KLK5.
-
Materials:
-
Recombinant human Kallikrein 5 (rhKLK5)
-
Fluorogenic substrate (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound (dissolved in DMSO)
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of rhKLK5 to each well of the microplate.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for KLK5 inhibition assay.
2. Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other related serine proteases (e.g., KLK1, KLK7, trypsin, chymotrypsin) using similar fluorometric assays with appropriate substrates for each enzyme.
3. Stability and Solubility Assays
-
pH Stability: The stability of this compound is evaluated by incubating the compound in buffers of varying pH (e.g., pH 4, 6, 8) at a constant temperature (e.g., 40°C) over an extended period. The concentration of the compound is measured at different time points using analytical techniques like HPLC to determine its half-life.[1]
-
Solubility: The solubility of this compound is determined in various aqueous buffers and solvents relevant for formulation and biological testing.
Signaling Pathway of Kallikrein 5 in Skin
Kallikrein 5 is a key player in a proteolytic cascade that regulates skin desquamation. It is secreted as an inactive zymogen and becomes activated in the stratum corneum. Activated KLK5 can then activate other kallikreins, such as KLK7 and KLK14, and directly cleave desmosomal proteins, leading to the shedding of corneocytes. In pathological conditions, over-activity of KLK5 can lead to excessive breakdown of the skin barrier and inflammation.
Caption: Simplified signaling pathway of KLK5 in skin desquamation.
Conclusion
This compound is a potent and selective inhibitor of KLK5 with promising characteristics for the development of topical treatments for skin disorders associated with KLK5 hyperactivity. This guide provides a foundational understanding of its synthesis and characterization, offering a starting point for further research and development in this area. The detailed experimental protocols and visual representations of key processes are intended to facilitate the practical application of this knowledge in a laboratory setting. Further investigation into the precise synthetic route and in vivo efficacy is warranted to fully explore the therapeutic potential of this compound.
References
In-Depth Technical Guide: Kallikrein 5-IN-2 Binding Affinity to KLK5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Kallikrein 5-IN-2 to its target, Kallikrein-related peptidase 5 (KLK5). The document details quantitative binding data, selectivity, and the experimental methodologies for determination. Furthermore, it elucidates the critical role of the KLK5 signaling pathway in skin pathophysiology and the mechanism of its inhibition.
Quantitative Binding Affinity and Selectivity
This compound is a selective inhibitor of KLK5.[1] The binding affinity has been quantified by its pIC50 value, which is a measure of the concentration of an inhibitor required to block 50% of the enzyme's activity. A higher pIC50 value indicates a more potent inhibitor.
Table 1: Binding Affinity of this compound for KLK5
| Inhibitor | Target | pIC50 |
| This compound | KLK5 | 7.1 |
Source: MedchemExpress.com[1]
The selectivity of an inhibitor is a crucial parameter in drug development, indicating its specificity for the intended target over other related enzymes. This compound has been profiled against other members of the kallikrein family to determine its selectivity.
Table 2: Selectivity Profile of this compound
| Target | pIC50 |
| KLK5 | 7.1 |
| KLK8 | 6.1 |
| KLK14 | 5.4 |
| KLKB1 | 5.2 |
| KLK1 | 4.2 |
Source: MedchemExpress.com. A higher pIC50 indicates greater potency.
Experimental Protocols
The determination of the binding affinity of this compound to KLK5 is typically performed using a fluorogenic substrate assay. This method measures the enzymatic activity of KLK5 by detecting the fluorescence generated from the cleavage of a specific substrate. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence.
Principle of the Fluorogenic Substrate Assay
The assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by active KLK5, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials and Reagents
-
Recombinant Human KLK5
-
Fluorogenic Peptide Substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)
-
This compound (or other test inhibitors)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure for pIC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KLK5 in assay buffer.
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add the recombinant human KLK5 to all wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Substrate Addition and Signal Detection:
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over a specific time course using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The pIC50 is then calculated as the negative logarithm of the IC50 value.
-
KLK5 Signaling Pathway and Mechanism of Inhibition
KLK5 plays a pivotal role in the regulation of skin barrier homeostasis and inflammation.[2] Its dysregulation is implicated in inflammatory skin conditions such as Netherton Syndrome and atopic dermatitis.[3][4][5][6]
The KLK5-PAR2 Signaling Cascade
In the skin, KLK5 is a key activator of a signaling cascade that contributes to inflammation. A primary downstream target of KLK5 is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.
Caption: KLK5-mediated activation of PAR2 signaling pathway.
Unregulated KLK5 activity leads to the cleavage and subsequent activation of PAR2.[3][4][5][6][7] This activation triggers downstream signaling pathways, including the activation of the transcription factor NF-κB.[3][4][5][6][7] Activated NF-κB then promotes the expression of various pro-inflammatory cytokines and chemokines, such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5][6][7] This cascade of events contributes to the inflammatory skin phenotype observed in diseases with elevated KLK5 activity.[3][4][5][6][7]
Mechanism of Inhibition by this compound
This compound acts as a direct inhibitor of KLK5's enzymatic activity.[1] By binding to the active site of the KLK5 enzyme, it prevents the cleavage of its natural substrates, including PAR2. This inhibition effectively blocks the initiation of the pro-inflammatory signaling cascade.
Caption: Mechanism of action of this compound.
By effectively neutralizing KLK5 activity, this compound has the potential to normalize epidermal shedding and alleviate the associated inflammation and itching characteristic of certain skin disorders.[1] This makes it a promising therapeutic candidate for further investigation in the treatment of KLK5-mediated pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Genome-wide association study identifies kallikrein 5 in type 2 inflammation-low asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Discovery and Development of Kallikrein 5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein 5 (KLK5), a serine protease found in the epidermis, plays a crucial role in skin desquamation and has been implicated in various inflammatory skin disorders.[1] Its dysregulation is associated with conditions such as Netherton Syndrome, atopic dermatitis, and rosacea.[2][3] As a key enzyme in a proteolytic cascade that includes the activation of other kallikreins like KLK7 and KLK14, KLK5 represents a compelling therapeutic target.[1] Kallikrein 5-IN-2 is a selective inhibitor of KLK5 developed to normalize epidermal shedding and mitigate associated inflammation and itching.[2][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | pIC50 |
| Kallikrein 5 (KLK5) | 7.1 |
Data sourced from MedChemExpress and other suppliers.[2][5][6]
Table 2: Selectivity Profile of this compound
| Target | pIC50 |
| Kallikrein 8 (KLK8) | 6.1 |
| Kallikrein 14 (KLK14) | 5.4 |
| Plasma Kallikrein (KLKB1) | 5.2 |
| Kallikrein 1 (KLK1) | 4.2 |
Data sourced from MedChemExpress.[6]
Table 3: Physicochemical and In Vitro Properties of this compound
| Property | Value / Observation |
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 2361160-57-6 |
| IUPAC Name | 4-({[5-(4-aminophenyl)-1H-imidazol-2-yl]methyl}amino)-2-(pyridin-3-ylmethoxy)benzamidine |
| SMILES | N=C(C1=CC=C(NCC2=NC=C(C3=CC=CC=C3)N2)C=C1OCC4=CC=CN=C4)N |
| Solubility | Good solubility in water and Britton-Robinson buffer at pH 4 (approx. 1 mg/mL). Lower solubility at pH 6 and pH 8.[2] |
| Stability | Good stability at 40°C across pH 4-8 with a half-life of more than 1000 hours under non-oxidative conditions.[2] |
| Phototoxicity | No phototoxicity observed in Balb/c 3T3 fibroblasts at 100 µg/mL for 1 hour.[2] |
| Cytotoxicity | No significant toxicity observed in Balb/c 3T3 fibroblasts at 100 µg/mL for 1 hour.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, a benzamidine derivative, can be achieved through a multi-step process. While the exact proprietary synthesis has not been publicly disclosed, a general and plausible synthetic route based on the known synthesis of similar benzamidine derivatives is outlined below. This typically involves the Pinner reaction or variations thereof.[7][8][9][10]
General Procedure for the Synthesis of Benzamidine Derivatives:
-
Formation of an Imidate Ester Hydrochloride (Pinner Salt): A substituted benzonitrile is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., dry HCl gas). This reaction forms the corresponding imidate ester hydrochloride, commonly known as a Pinner salt.
-
Ammonolysis to form the Benzamidine: The Pinner salt is then treated with ammonia (or an amine) to yield the final benzamidine derivative.
Note: The specific starting materials and reaction conditions would be tailored to achieve the final structure of this compound. The synthesis would likely involve the coupling of the substituted benzamidine core with the imidazole and pyridine moieties.
KLK5 Enzymatic Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against human Kallikrein 5.
Materials:
-
Recombinant human Kallikrein 5 (rhKLK5)
-
Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC or Z-Val-Val-Arg-AMC)[4][11]
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Leupeptin or Gabexate mesylate)[4][11]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the desired concentrations of the test compound or positive control. Include wells with solvent only as a negative control.
-
Add rhKLK5 to each well to a final concentration of approximately 8.1 nM.[11]
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of 10-100 µM.[4][11]
-
Immediately begin monitoring the fluorescence intensity at 37°C using a kinetic plate reader.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PAR2 Activation Assay (Calcium Flux)
This assay measures the ability of KLK5 to activate Protease-Activated Receptor 2 (PAR2) on cells and the inhibitory effect of this compound. Activation of PAR2, a Gq-coupled receptor, leads to an increase in intracellular calcium.[7]
Materials:
-
HEK293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[12]
-
Assay Buffer (e.g., Krebs buffer)[12]
-
Recombinant human Kallikrein 5 (rhKLK5)
-
Test compound (this compound)
-
Positive control PAR2 agonist (e.g., SLIGKV-NH2)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the PAR2-expressing HEK293 cells into the 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 45-60 minutes at 37°C.[5]
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
To test for inhibition, pre-incubate the cells with various concentrations of this compound.
-
Inject rhKLK5 into the wells to activate PAR2.
-
Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.
-
The increase in fluorescence indicates PAR2 activation. The reduction in the fluorescence signal in the presence of this compound demonstrates its inhibitory effect on KLK5-mediated PAR2 activation.
-
Data can be expressed as the peak fluorescence intensity or the area under the curve.
Western Blot for Desmoglein 1 (DSG1) in Keratinocytes
This protocol is for assessing the effect of KLK5 and its inhibition on the levels of Desmoglein 1, a key component of desmosomes that is a substrate for KLK5.
Materials:
-
Human keratinocytes (e.g., HaCaT or primary keratinocytes)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Recombinant human Kallikrein 5 (rhKLK5)
-
This compound
-
Primary antibody against Desmoglein 1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture human keratinocytes to near confluency.
-
Treat the cells with rhKLK5 in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against Desmoglein 1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of Desmoglein 1 in each sample. A decrease in DSG1 upon rhKLK5 treatment and its rescue by this compound would be expected.
Visualizations
Signaling Pathways
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bu.edu [bu.edu]
- 6. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Kallikrein 5 Inhibitors: A Technical Guide for Drug Development Professionals
Introduction: Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a pivotal role in skin homeostasis, primarily through the regulation of desquamation.[1][2] Dysregulation of KLK5 activity is implicated in various inflammatory skin disorders, including Netherton syndrome and atopic dermatitis, making it a compelling therapeutic target.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a key class of small-molecule KLK5 inhibitors, offering insights for researchers and professionals in drug development. While a specific compound "Kallikrein 5-IN-2" was not identified in public literature, this guide focuses on the well-documented phenolic amidine-based inhibitors and their analogs, which have been developed through structure-based drug design.[4]
Core Structure-Activity Relationship of Phenolic Amidine-Based KLK5 Inhibitors
The development of potent and selective KLK5 inhibitors has been significantly advanced by targeting the S1 pocket of the enzyme, which accommodates the side chain of the substrate's P1 residue. A successful strategy has involved the fragmentation of known trypsin-like serine protease inhibitors to identify key binding motifs.[4] This approach led to the discovery of phenolic amidine-based compounds as a promising scaffold for KLK5 inhibition.
The core scaffold consists of a phenolic ring linked to an amidine group. The amidine provides a key interaction with the catalytic aspartate residue (Asp189) in the S1 pocket of KLK5, while the phenolic hydroxyl group forms additional hydrogen bonds. Structure-based drug design, utilizing X-ray crystallography, has enabled the optimization of this scaffold by exploring modifications to the phenolic ring and replacing it with bioisosteres to enhance potency and selectivity.[4]
For instance, the transition from a simple phenolic amidine to more complex heterocyclic structures like lactams and benzimidazoles has been a key strategy to improve binding affinity and pharmacokinetic properties.[4] These modifications aim to create additional interactions within and around the S1 pocket, leading to inhibitors with picomolar potency. One such highly potent and selective inhibitor, GSK951, emerged from a structure-based design strategy and demonstrates an IC50 of 250 pM for KLK5.[5]
The following table summarizes the structure-activity relationship for a representative set of KLK5 inhibitors based on this scaffold.
| Compound Class | Core Scaffold | Key Modifications | KLK5 IC50 | Selectivity over KLK1 |
| 1 | Phenolic Amidine | Initial fragment hit | Micromolar range | Low |
| 2 | Carbonyl Analogue (Lactam) | Replacement of the phenol with a lactam to explore alternative hydrogen bonding.[4] | Sub-micromolar range | 10-100 fold[4] |
| 3 | Benzimidazole | Replacement of the phenol with a benzimidazole to optimize interactions.[4] | Sub-micromolar range | 10-100 fold[4] |
| GSK951 | Borolane-based | A highly optimized inhibitor identified through structure-based design.[5][6] | 250 pM[5] | >100-fold over KLK7 and KLK14[5] |
Experimental Protocols
Fluorogenic Enzymatic Assay for KLK5 Inhibition
This assay is a standard method for determining the potency of KLK5 inhibitors.
1. Reagents and Materials:
-
Recombinant human KLK5 enzyme
-
Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate.
-
Add a solution of recombinant human KLK5 in assay buffer to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Record the reaction kinetics over a set period (e.g., 30-60 minutes).
3. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Caption: SAR progression of KLK5 inhibitors.
Caption: KLK5 signaling pathway in the skin.
Conclusion
The development of potent and selective KLK5 inhibitors represents a promising therapeutic strategy for a range of inflammatory skin diseases. The structure-activity relationship of phenolic amidine-based inhibitors and their analogs highlights the success of a structure-based drug design approach. By understanding the key interactions within the KLK5 active site, medicinal chemists can rationally design novel inhibitors with improved potency, selectivity, and drug-like properties. The continued exploration of diverse chemical scaffolds and inhibition modalities will be crucial in advancing KLK5-targeted therapies from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 3. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Kallikrein 5 in Skin Barrier Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the physiological process of skin desquamation. However, its dysregulation and hyperactivity are central to the pathogenesis of several inflammatory skin diseases characterized by a compromised skin barrier, including Netherton Syndrome (NS) and Atopic Dermatitis (AD). This technical guide provides an in-depth analysis of the molecular mechanisms by which KLK5 contributes to skin barrier dysfunction, summarizes key quantitative data from relevant studies, details common experimental protocols for investigating KLK5, and presents visual diagrams of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the pathological roles of KLK5 in dermatology.
Introduction: The Double-Edged Sword of Epidermal Proteolysis
The skin barrier, primarily localized in the stratum corneum (SC), is essential for protecting the body from external insults and preventing excessive water loss. This barrier is maintained through a dynamic process of keratinocyte differentiation and desquamation. Kallikrein-related peptidase 5 (KLK5), a trypsin-like serine protease, is a key enzyme in the desquamation process.[1] Under normal physiological conditions, the activity of KLK5 is tightly regulated by its endogenous inhibitor, Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI).[2][3] An imbalance in the KLK5/LEKTI ratio leads to uncontrolled proteolytic activity, resulting in the breakdown of crucial structural proteins, impaired barrier function, and the initiation of inflammatory cascades.[2][3]
This guide will explore the multifaceted role of KLK5 in skin barrier dysfunction, from its fundamental enzymatic properties to its intricate signaling pathways and its validation as a therapeutic target.
The Enzymatic Activity and Substrates of KLK5
KLK5 is secreted into the extracellular space of the stratum granulosum and stratum corneum, where it initiates a proteolytic cascade.[4][5] It is known to auto-activate and also activate other kallikreins, such as KLK7 and KLK14, amplifying the desquamation process.[4][5] The hyperactivity of KLK5 leads to the excessive degradation of key protein components of the corneodesmosomes, the structures responsible for cell-cell adhesion in the stratum corneum.
The primary substrates of KLK5 in the context of skin barrier function include:
-
Desmoglein 1 (DSG1): A major component of corneodesmosomes. Its degradation by KLK5 weakens cell-cell adhesion, leading to premature desquamation and a compromised skin barrier.[2][3]
-
Corneodesmosin (CDSN): Another critical protein for corneodesmosomal integrity.
-
Profilaggrin: KLK5 is involved in the processing of profilaggrin to filaggrin, a protein essential for the formation of the cornified envelope and for maintaining skin hydration.[6][7] Dysregulated KLK5 activity can lead to abnormal filaggrin processing.[6]
Signaling Pathways in KLK5-Mediated Skin Barrier Dysfunction
The pathological effects of KLK5 extend beyond the simple degradation of structural proteins. KLK5 is a potent signaling molecule, primarily through its activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes and other skin cells.[8][9][10]
The KLK5-PAR2 Axis
Activation of PAR2 by KLK5 initiates a downstream signaling cascade that contributes to inflammation and further barrier disruption.[11][12] This pathway is a central driver of the inflammatory phenotype seen in diseases like Netherton Syndrome and atopic dermatitis.[13][14]
Caption: PAR2-independent effects of persistent KLK5 activation.
Quantitative Data on KLK5 in Skin Barrier Dysfunction
The following tables summarize key quantitative findings from studies investigating the role of KLK5 in skin barrier dysfunction.
Table 1: KLK5 Expression and Activity in Disease States
| Parameter | Disease Model | Observation | Reference |
| KLK5 Expression | Atopic Dermatitis (lesional skin) | Upregulated compared to non-lesional skin | [2][3] |
| KLK5 Activity | Netherton Syndrome | Markedly increased due to LEKTI deficiency | [2][15] |
| KLK5 Activity | Spink5-/- Mice (NS model) | Significantly elevated proteolytic activity | [16] |
| KLK5 mRNA | Keratinocytes from NS patients | Overexpressed compared to healthy controls | [13] |
Table 2: Effects of KLK5 on Skin Barrier Components and Inflammatory Markers
| Parameter | Experimental System | Effect of Increased KLK5 Activity | Reference |
| Desmoglein 1 (DSG1) | Keratinocytes overexpressing KLK5 | Over-degradation | [2][3] |
| Thymic Stromal Lymphopoietin (TSLP) mRNA | KLK5-treated normal human keratinocytes | ~7-fold increase | [13] |
| Interleukin-8 (IL-8) Secretion | Keratinocytes with persistent KLK5 expression | Stimulated secretion | [17][18] |
| Total IgE Levels | Serum of transgenic KLK5 mice | Significantly elevated | [19] |
| Transepidermal Water Loss (TEWL) | Spink5-/- Mice | Significantly increased | [16] |
Experimental Protocols for Investigating KLK5
This section provides an overview of common methodologies used to study the function and regulation of KLK5.
Measurement of KLK5 Enzymatic Activity
A common method to quantify KLK5 activity is through the use of a fluorogenic peptide substrate.
Protocol: Fluorometric KLK5 Activity Assay
-
Reagents and Materials:
-
Recombinant human KLK5
-
Fluorogenic peptide substrate (e.g., Boc-V-P-R-AMC)
-
Assay buffer (e.g., 100 mM NaH2PO4, pH 8.0)
-
96-well black microplates
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., a potential KLK5 inhibitor) in the assay buffer.
-
In a 96-well plate, add recombinant human KLK5 to each well containing the test compound or vehicle control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex 380 nm/Em 460 nm for AMC-based substrates) over a set period.
-
Calculate the rate of substrate cleavage (RFU/min) and determine the percent inhibition for each concentration of the test compound.
-
Assessment of Skin Barrier Function
Transepidermal Water Loss (TEWL) is a standard non-invasive method to assess the integrity of the skin barrier. [20][21][22] Protocol: Measurement of Transepidermal Water Loss (TEWL)
-
Instrumentation:
-
Evaporimeter or Tewameter
-
-
Procedure (in vivo):
-
Acclimatize the subject to the ambient conditions of the measurement room for at least 20-30 minutes.
-
Gently place the probe of the evaporimeter on the skin surface of the area of interest.
-
Allow the reading to stabilize according to the manufacturer's instructions.
-
Record the TEWL value, typically expressed in g/m²/h.
-
Multiple measurements should be taken and averaged for each site.
-
Gene and Protein Expression Analysis
Standard molecular biology techniques are used to quantify the expression of KLK5 and its downstream targets.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of KLK5, SPINK5 (encoding LEKTI), PAR2, and various cytokines (e.g., TSLP, IL8).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein levels of KLK5 and secreted cytokines in cell culture supernatants or biological fluids. [23]* Western Blotting: To detect and quantify the protein levels of KLK5, DSG1, and other structural proteins in cell or tissue lysates.
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of KLK5 and other proteins within skin tissue sections.
dot
Caption: A typical experimental workflow for investigating KLK5 function.
KLK5 as a Therapeutic Target
The central role of KLK5 in driving skin barrier dysfunction and inflammation makes it a highly attractive target for therapeutic intervention. [1][24][25]The development of potent and selective KLK5 inhibitors is an active area of research for the treatment of Netherton Syndrome and atopic dermatitis. [24][25][26][27] Strategies for Targeting KLK5:
-
Small Molecule Inhibitors: Development of topical or systemic drugs that directly bind to the active site of KLK5 and block its enzymatic activity. [1]* Peptide-Based Inhibitors: Designing peptides that mimic the inhibitory domains of LEKTI.
-
Antibody-Based Therapies: Developing monoclonal antibodies that specifically target and neutralize KLK5.
Conclusion
Kallikrein 5 is a master regulator of epidermal homeostasis, and its dysregulation is a key driver of skin barrier defects and inflammation in a range of dermatological diseases. A thorough understanding of its enzymatic activity, substrate specificity, and complex signaling pathways is crucial for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pathological roles of KLK5 and to advance the development of targeted therapies to restore skin barrier function and alleviate the burden of inflammatory skin diseases.
References
- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
- 7. Kallikrein-related Peptidase 5 Functions in Proteolytic Processing of Profilaggrin in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease-Activated Receptors-2: Role in Skin Biology and Barrier Function - 한국피부장벽학회지 - 한국피부장벽학회 - KISS [kiss.kstudy.com]
- 11. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 12. Protease and Protease-Activated Receptor-2 Signaling in the Pathogenesis of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LEKTI Fragments Specifically Inhibit KLK5, KLK7, and KLK14 and Control Desquamation through a pH-dependent Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 18. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Skin Barrier – Function, Restoration and Repair | SGS Australia [sgs.com]
- 21. karger.com [karger.com]
- 22. The Science of Skin: Measuring Damage and Assessing Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and evaluation of an ELISA method for the measurement of kallikrein-related peptidase 5 (KLK5) in human serum [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design and development of a series of borocycles as selective, covalent kallikrein 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kallikrein 5 Proteolytic Cascade: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Kallikrein 5 (KLK5) proteolytic cascade initiation, a critical pathway in skin homeostasis and various pathologies. This document details the molecular mechanisms, key players, and regulatory processes involved, offering valuable insights for researchers in dermatology, inflammation, and drug discovery.
Introduction to the Kallikrein 5 Cascade
Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a secreted serine protease that plays a pivotal role in the desquamation process of the skin.[1][2] It is the initiator of a complex proteolytic cascade that regulates the shedding of corneocytes, the terminally differentiated keratinocytes of the outermost layer of the epidermis, the stratum corneum.[2] Dysregulation of the KLK5 cascade is implicated in several skin disorders, most notably Netherton syndrome, a severe genetic skin disease characterized by excessive desquamation, inflammation, and atopic manifestations.[2] Understanding the intricate details of KLK5 activation and its downstream signaling is crucial for the development of targeted therapeutics for these debilitating conditions.
Initiation of the KLK5 Proteolytic Cascade
The initiation of the KLK5 cascade is a tightly regulated process involving both auto-activation and activation by other proteases.
Zymogen Activation
KLK5 is synthesized as an inactive zymogen, pro-KLK5, which requires proteolytic cleavage to become active. This activation involves the removal of an N-terminal pro-peptide.[2]
Activation Mechanisms:
-
Auto-activation: Pro-KLK5 has the ability to auto-activate, a process that is thought to be a key initiating step of the cascade.[2]
-
Activation by other proteases: Other proteases, such as matriptase, a type II transmembrane serine protease, have been shown to activate pro-KLK5.[3]
The KLK5-Initiated Cascade
Once activated, KLK5 propagates a proteolytic cascade by activating other kallikreins, including:
-
Pro-KLK7 (Stratum Corneum Chymotryptic Enzyme - SCCE): KLK5 is a known activator of pro-KLK7.[2][4]
-
Pro-KLK14: KLK5 also activates pro-KLK14.[2]
-
Pro-Elastase-2: This enzyme is another downstream target of KLK5 activation.
Furthermore, a positive feedback loop exists where activated KLK14 can, in turn, activate pro-KLK5, thus amplifying the cascade.[1]
Regulation of the KLK5 Cascade
The activity of the KLK5 cascade is meticulously controlled by endogenous inhibitors and environmental factors, primarily pH.
Endogenous Inhibition by LEKTI
The primary endogenous inhibitor of KLK5 is the lympho-epithelial Kazal-type-related inhibitor (LEKTI), encoded by the SPINK5 gene. LEKTI is a multidomain serine protease inhibitor that potently inhibits KLK5, as well as other kallikreins like KLK7 and KLK14.[5] The interaction between LEKTI and KLK5 is crucial for preventing premature and excessive degradation of the stratum corneum.
pH-Dependent Regulation
The interaction between LEKTI and KLK5 is highly pH-dependent. In the lower, less acidic layers of the stratum corneum, LEKTI binds tightly to KLK5, keeping it inactive. As corneocytes move towards the skin surface, the pH becomes more acidic. This acidic environment promotes the dissociation of the LEKTI-KLK5 complex, leading to the release of active KLK5 and the initiation of the desquamation process.[5]
Downstream Effects of KLK5 Activation
The activation of the KLK5 cascade leads to two major downstream events: desquamation and inflammation.
Desquamation
Active KLK5, along with other activated kallikreins like KLK7, degrades key structural proteins of the corneodesmosomes, the intercellular adhesive structures that hold corneocytes together. These proteins include:
The degradation of these proteins leads to the loss of cell-cell adhesion and the subsequent shedding of corneocytes from the skin surface.
Inflammation via PAR2 Activation
KLK5 is a potent activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on keratinocytes.[6] Activation of PAR2 by KLK5 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and thymic stromal lymphopoietin (TSLP). This inflammatory signaling contributes to the clinical features of skin diseases associated with KLK5 hyperactivity.[6]
Data Presentation
Kinetic Parameters of KLK5 for Synthetic Substrates
| Substrate Sequence | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| GRSR | 130 ± 20 | 1.8 ± 0.1 | 13,800 | [7] |
| YRSR | 160 ± 20 | 2.0 ± 0.1 | 12,500 | [7] |
| GRNR | 200 ± 30 | 1.9 ± 0.1 | 9,500 | [7] |
Inhibition of KLK5 by LEKTI Domains and Synthetic Inhibitors
| Inhibitor | K_i_ (nM) | IC₅₀ | Reference |
| LEKTI Domain 8-11 | 3.7 | - | [5] |
| SFTI-1 variant | 4.2 ± 0.2 | - | [7] |
Experimental Protocols
Recombinant Human KLK5 Expression and Purification (Pichia pastoris)
This protocol provides a general framework for the expression and purification of recombinant human KLK5 using the Pichia pastoris expression system.
1. Gene Synthesis and Cloning:
- Synthesize the cDNA sequence encoding the mature human KLK5 protein (amino acids 67-293).
- Clone the KLK5 cDNA into a Pichia expression vector (e.g., pPICZα A) downstream of the AOX1 promoter and in-frame with a C-terminal His-tag.
2. Pichia pastoris Transformation:
- Linearize the expression vector with a suitable restriction enzyme.
- Transform competent P. pastoris cells (e.g., strain X-33) with the linearized vector by electroporation.
- Select for positive transformants on YPDS plates containing Zeocin™.
3. Protein Expression:
- Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.
- Inoculate a larger volume of BMGY (e.g., 1 L) with the starter culture and grow under the same conditions.
- To induce expression, harvest the cells by centrifugation (1500 x g for 5 min) and resuspend the cell pellet in BMMY medium (containing 0.5% methanol).
- Continue to grow the culture at 30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
4. Protein Purification:
- After 72-96 hours of induction, harvest the culture supernatant by centrifugation.
- Clarify the supernatant by filtration (0.45 µm filter).
- Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the His-tagged KLK5 protein with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Dialyze the eluted protein against a suitable storage buffer (e.g., PBS, pH 7.4) and store at -80°C.
KLK5 Activity Assay using a Fluorogenic Substrate
This assay measures the enzymatic activity of KLK5 using the fluorogenic substrate Boc-Val-Pro-Arg-7-amido-4-methylcoumarin (Boc-VPR-AMC).
Materials:
-
Recombinant active human KLK5
-
Boc-VPR-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of KLK5 in Assay Buffer (e.g., 10 nM).
-
Prepare a series of dilutions of the Boc-VPR-AMC substrate in Assay Buffer (e.g., from 0 to 200 µM).
-
Add 50 µL of the KLK5 working solution to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate dilutions to the corresponding wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Western Blot Analysis of Corneodesmosin Degradation
This protocol describes the detection of corneodesmosin (CDSN) degradation by KLK5 in skin extracts.
1. Sample Preparation:
- Extract proteins from human epidermis or stratum corneum samples using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).
2. KLK5 Treatment:
- Incubate a defined amount of protein extract (e.g., 20 µg) with or without active recombinant KLK5 (e.g., 100 nM) in an appropriate reaction buffer at 37°C for various time points.
3. SDS-PAGE and Western Blotting:
- Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for corneodesmosin overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
PAR2 Activation Assay (Calcium Mobilization)
This assay measures the activation of PAR2 by KLK5 by detecting changes in intracellular calcium levels.
1. Cell Culture and Dye Loading:
- Culture cells expressing PAR2 (e.g., HEK293 cells) in a 96-well black, clear-bottom plate until confluent.
- Wash the cells with a suitable buffer (e.g., HBSS).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
2. Calcium Flux Measurement:
- Wash the cells to remove excess dye.
- Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with injection capabilities.
- Establish a baseline fluorescence reading.
- Inject a solution of active KLK5 (or a known PAR2 agonist as a positive control) into the wells.
- Immediately record the changes in fluorescence intensity over time.
3. Data Analysis:
- The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating PAR2 activation.
- Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
In Situ Zymography for KLK5 Activity in Skin Sections
This protocol allows for the localization of KLK5 proteolytic activity within skin tissue sections.
1. Tissue Preparation:
- Embed fresh-frozen skin biopsies in OCT compound and freeze.
- Cut thin cryosections (e.g., 10 µm) and mount them on slides.
2. Zymography Reaction:
- Prepare a reaction mixture containing a quenched fluorogenic substrate for trypsin-like activity (e.g., DQ-casein from bovine pancreas, fluorescein conjugate) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
- Overlay the tissue sections with the reaction mixture.
- Incubate the slides in a humidified chamber at 37°C in the dark for a specific period (e.g., 1-4 hours).
3. Imaging:
- Wash the sections to remove excess substrate.
- Mount the sections with an aqueous mounting medium.
- Visualize the fluorescence signal using a fluorescence microscope. Areas of proteolytic activity will appear as bright fluorescent signals due to the cleavage of the quenched substrate.
Quantitative Real-Time PCR (qRT-PCR) for KLK5 mRNA Expression
This protocol quantifies the expression level of KLK5 mRNA in keratinocytes.[8]
1. RNA Isolation and cDNA Synthesis:
- Isolate total RNA from cultured keratinocytes using a suitable RNA isolation kit.
- Assess RNA quality and quantity.
- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. qRT-PCR:
- Prepare a reaction mixture containing cDNA, forward and reverse primers for KLK5, a fluorescent probe (e.g., TaqMan probe), and a qPCR master mix.
- Perform the qPCR reaction in a real-time PCR system.
- Include a housekeeping gene (e.g., GAPDH) for normalization.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for KLK5 and the housekeeping gene.
- Calculate the relative expression of KLK5 mRNA using the ΔΔCt method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Roles of Human Kallikrein-related Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kallikrein Expression and Cathelicidin Processing Are Independently Controlled in Keratinocytes by Calcium, Vitamin D3, and Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiological Role of Kallikrein-5 in Netherton Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netherton Syndrome (NS) is a severe, autosomal recessive genetic disorder characterized by congenital ichthyosiform erythroderma, a specific hair shaft defect (trichorrhexis invaginata), and profound atopic manifestations. The underlying cause of NS is mutations in the SPINK5 gene, which encodes the serine protease inhibitor LEKTI. The absence of functional LEKTI leads to the dysregulation of epidermal proteases, with Kallikrein-5 (KLK5) emerging as a central player in the pathophysiology of the disease. This technical guide provides an in-depth exploration of the role of KLK5 in Netherton Syndrome, detailing its enzymatic activity, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Central Role of Unopposed KLK5 Activity
In healthy skin, the activity of serine proteases in the stratum corneum is tightly regulated to ensure proper desquamation and maintenance of the epidermal barrier. LEKTI, a multi-domain serine protease inhibitor, is a key regulator of this process, directly inhibiting the activity of several kallikrein-related peptidases (KLKs), most notably KLK5. In Netherton Syndrome, loss-of-function mutations in SPINK5 result in a deficiency of LEKTI, leading to unopposed KLK5 activity in the epidermis.[1][2][3][4] This unchecked proteolytic activity is the primary driver of the cutaneous and immunological manifestations of the disease.
The pathophysiological consequences of KLK5 hyperactivity are twofold:
-
Impaired Skin Barrier Function: KLK5 directly degrades key components of corneodesmosomes, the adhesive structures that hold corneocytes together. This leads to premature and excessive desquamation, a hallmark of NS, and a severely compromised skin barrier.
-
Inflammation and Atopic Manifestations: KLK5 activates Protease-Activated Receptor 2 (PAR2) on the surface of keratinocytes. This initiates a signaling cascade that results in the production of pro-inflammatory and pro-allergic cytokines and chemokines, driving the characteristic atopic dermatitis-like phenotype observed in NS patients.
The KLK5-Mediated Proteolytic Cascade and Downstream Signaling
The unopposed activity of KLK5 in Netherton Syndrome initiates a cascade of events that disrupt skin homeostasis.
Degradation of Desmosomal Components
KLK5 has been shown to directly cleave and degrade critical corneodesmosomal proteins, including desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin.[5][6] This proteolytic degradation weakens the intercellular cohesion in the stratum corneum, leading to its premature shedding and the characteristic peeling skin of NS patients. The compromised integrity of the stratum corneum results in a defective epidermal barrier, leading to increased transepidermal water loss (TEWL) and enhanced penetration of allergens and pathogens.
Activation of a Proteolytic Cascade
KLK5 acts as an upstream activator of other kallikreins, including KLK7 and KLK14.[2][7] This amplifies the proteolytic activity in the epidermis, further contributing to the degradation of the skin barrier.
PAR2-Mediated Inflammatory Signaling
A crucial aspect of KLK5 pathophysiology in NS is its ability to activate PAR2, a G-protein coupled receptor expressed on keratinocytes.[8][9][10] Cleavage of the extracellular domain of PAR2 by KLK5 unmasks a tethered ligand that activates the receptor, initiating an intracellular signaling cascade. This primarily involves the activation of the transcription factor NF-κB.[1][11] Nuclear translocation of NF-κB leads to the upregulation of a host of pro-inflammatory and pro-allergic genes, including:
-
Thymic Stromal Lymphopoietin (TSLP): A key cytokine in the initiation of Th2-mediated allergic inflammation.[8][10]
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine.[8][10]
-
Interleukin-8 (IL-8): A chemokine that recruits neutrophils to the site of inflammation.[8][10]
This KLK5-PAR2-NF-κB signaling axis is a primary driver of the chronic inflammation and atopic manifestations seen in Netherton Syndrome.
Quantitative Data from Experimental Models
The use of animal models, particularly Spink5 knockout mice (Spink5-/-) and transgenic mice overexpressing KLK5 (Tg-KLK5), has been instrumental in dissecting the role of KLK5 in Netherton Syndrome.
Table 1: Skin Barrier Function in Netherton Syndrome Mouse Models
| Model | Genotype | Transepidermal Water Loss (TEWL) (g/m²/h) | Reference |
| Wild-Type | WT | ~5 | [5] |
| Netherton Syndrome | Spink5-/- | > 20 | [5] |
| NS with KLK5 knockout | Spink5-/-Klk5-/- | ~5 | [5] |
Table 2: Relative mRNA Expression of Inflammatory Mediators in Netherton Syndrome Mouse Models
| Gene | Spink5-/- vs. WT (Fold Change) | Spink5-/-Klk5-/- vs. Spink5-/- (Fold Change) | Reference |
| Tslp | ~150 | Drastic Reduction | [9] |
| Il-1β | ~100 | Drastic Reduction | [9] |
| Tnf-α | ~10 | Drastic Reduction | [9] |
| Il-17A | ~40 | Drastic Reduction | [9] |
Table 3: Inhibitory Activity of Selected Compounds against KLK5
| Inhibitor | Type | IC50 / Ki | Reference |
| SFTI-1 Analogue | Peptide | Ki = 2.2 ± 0.1 nM | [6] |
| GSK951A | Small Molecule | IC50 = 250 pM | [6] |
| Ursolic Acid | Triterpenoid | IC50 = 5.8 µM | [12] |
Experimental Protocols
Generation of Transgenic KLK5 Mice
This protocol describes the generation of a transgenic mouse model overexpressing human KLK5 in the epidermis, a key tool for studying its pathophysiological role.
Methodology:
-
Construct Design: The full-length cDNA for human KLK5 is cloned downstream of the human involucrin promoter to drive expression specifically in the granular layer of the epidermis. A FLAG epitope tag can be fused to the 3' end for detection purposes.[2][13]
-
Pronuclear Injection: The purified and linearized transgene construct is microinjected into the pronuclei of fertilized mouse oocytes.
-
Embryo Transfer: The microinjected embryos are transferred into the oviducts of pseudopregnant female mice.
-
Genotyping: Offspring are screened for the presence of the transgene by PCR analysis of genomic DNA extracted from tail biopsies.[2][13]
-
Confirmation of Expression: Transgene expression is confirmed by Western blot analysis of skin protein extracts using antibodies against human KLK5 or the FLAG tag, and by immunohistochemistry on skin sections.[2][13]
Measurement of Protease Activity in Skin Extracts
This protocol outlines a method to quantify KLK5 and other protease activities in skin protein extracts using fluorogenic substrates.
Methodology:
-
Protein Extraction: Skin biopsies are homogenized in a suitable lysis buffer and the protein concentration is determined.
-
Fluorogenic Substrate Assay:
-
A specific fluorogenic peptide substrate for the protease of interest (e.g., Boc-VPR-AMC for trypsin-like activity of KLK5) is used.[11]
-
The skin protein extract is incubated with the substrate in a 96-well plate.
-
The cleavage of the substrate releases a fluorescent molecule, and the increase in fluorescence over time is measured using a fluorescence plate reader.
-
The rate of substrate cleavage is proportional to the enzymatic activity in the extract.
-
In Situ Zymography for Localization of Protease Activity
This technique allows for the visualization of proteolytic activity directly within skin tissue sections.
Methodology:
-
Tissue Preparation: Fresh frozen skin cryosections (8-10 µm) are prepared.
-
Substrate Application: The sections are overlaid with a solution containing a fluorescence-quenched substrate, such as DQ-casein or DQ-gelatin.
-
Incubation: The slides are incubated in a humidified chamber at 37°C to allow for enzymatic activity.
-
Visualization: Areas of proteolytic activity will show an increase in fluorescence as the quenching is relieved upon substrate cleavage. The fluorescence is visualized using a fluorescence microscope.
-
Controls: Negative controls should include incubation with specific protease inhibitors to confirm the specificity of the signal.
Skin Permeability Assay (Toluidine Blue Staining)
This assay provides a qualitative assessment of the skin barrier integrity.
Methodology:
-
Dye Application: A 0.1% solution of toluidine blue is applied to the skin of newborn mice for a defined period (e.g., 1-2 minutes).
-
Washing: The excess dye is gently washed off with PBS.
-
Assessment: In mice with a compromised skin barrier, the blue dye will penetrate the stratum corneum and stain the underlying tissue. The extent of dye penetration provides a visual indication of the severity of the barrier defect.[5]
Western Blot Analysis of Desmosomal Proteins
This protocol is for the detection and quantification of desmosomal proteins like DSG1 and DSC1 in skin extracts.
Methodology:
-
Protein Extraction: Epidermal protein extracts are prepared from skin biopsies.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the desmosomal protein of interest (e.g., anti-DSG1 or anti-DSC1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the desmosomal proteins can be quantified.
-
Visualizations
Signaling Pathways
Caption: KLK5 signaling cascade in Netherton Syndrome.
Experimental Workflows
Caption: Experimental workflow for studying KLK5 in Netherton Syndrome.
Conclusion and Future Directions
The central role of unopposed KLK5 activity in the pathophysiology of Netherton Syndrome is now well-established. Its dual role in compromising the skin barrier and driving inflammation makes it a prime therapeutic target. The development of specific and potent KLK5 inhibitors is a promising avenue for the treatment of this debilitating disease. Future research should focus on the long-term efficacy and safety of targeting KLK5, as well as exploring the potential of combination therapies that also address the downstream inflammatory cascade. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of Netherton Syndrome and the development of novel therapeutic interventions.
References
- 1. Agonists of proteinase-activated receptor-2 stimulate upregulation of intercellular cell adhesion molecule-1 in primary human keratinocytes via activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 induces ROS-mediated inflammation through Akt-mediated NF-κB and FoxO6 modulation during skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. bicellscientific.com [bicellscientific.com]
- 6. G-protein-coupled-receptor kinases mediate TNFα-induced NFκB signalling via direct interaction with and phosphorylation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a Desmocollin-3 Active Mouse Model Recapitulating Human Atypical Pemphigus [frontiersin.org]
- 8. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor connectivity to NF-kappaB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 13. Desmoglein 1 Antibodies for Western Blot - Antibody Resource Page [antibodyresource.com]
Upregulation of Kallikrein-Related Peptidase 5 in Atopic Dermatitis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Role of KLK5 in Atopic Dermatitis Pathogenesis, its Associated Signaling Pathways, and Methodologies for its Study.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier and a T-helper 2 (Th2)-skewed immune response.[1][2] Emerging evidence has pinpointed the serine protease Kallikrein-related peptidase 5 (KLK5) as a key player in the intricate pathophysiology of AD.[1][3] Upregulated KLK5 activity contributes to the breakdown of the skin barrier and initiates inflammatory cascades, making it a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the upregulation of KLK5 in AD, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.
Quantitative Analysis of KLK5 Upregulation in Atopic Dermatitis
Numerous studies have quantified the increased expression and activity of KLK5 in the skin of individuals with atopic dermatitis compared to healthy controls. This dysregulation is a hallmark of the disease and contributes significantly to its clinical manifestations.
Table 1: KLK5 mRNA Expression in Atopic Dermatitis Skin
| Comparison Group | Fold Change in KLK5 mRNA Expression | Reference |
| Lesional AD vs. Healthy Control | Significantly upregulated | [4] |
| Non-Lesional AD vs. Healthy Control | No significant increase | [4] |
AD: Atopic Dermatitis
Table 2: KLK5 Protein Levels in the Stratum Corneum of Atopic Dermatitis Patients
| Comparison Group | KLK5 Protein Concentration (ng/mg of dry weight) | P-value | Reference |
| Atopic Dermatitis | Median outside the normal range (elevated) | < 0.05 | [1][5] |
| Healthy Controls | Within normal range | N/A | [1][5] |
Table 3: Impact of KLK5 Upregulation on Inflammatory Cytokine Expression in Keratinocytes
| Cytokine | Fold Change in mRNA Expression upon KLK5 Stimulation | Reference |
| Thymic Stromal Lymphopoietin (TSLP) | ~7-fold increase | [6] |
| Interleukin-8 (IL-8) | ~4-fold increase | [6] |
| Tumor Necrosis Factor-α (TNF-α) | ~5-fold increase | [6] |
| Intercellular Adhesion Molecule 1 (ICAM1) | ~5-fold increase | [6] |
Core Signaling Pathway: The KLK5-PAR2 Axis
A critical signaling pathway initiated by upregulated KLK5 in atopic dermatitis involves the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[3][7] This activation triggers a downstream cascade leading to the production of pro-inflammatory and pro-allergic mediators.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of KLK5 in atopic dermatitis. Detailed methodologies for key experiments are provided below.
Quantification of KLK5 mRNA Expression by Real-Time PCR (qPCR)
This protocol outlines the steps for measuring KLK5 mRNA levels in keratinocytes.
Methodology:
-
Cell Culture: Culture primary human keratinocytes in appropriate media. For experimental conditions, cells can be stimulated with relevant cytokines (e.g., IL-4, IL-13) or vehicle control.
-
RNA Extraction: Lyse keratinocytes and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, KLK5-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of KLK5 mRNA using the comparative Ct (ΔΔCt) method. The results are typically expressed as fold change relative to the control group.[8]
Measurement of KLK5 and Cytokine Protein Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying protein concentrations in biological samples such as cell culture supernatants or serum.
Methodology:
-
Sample Collection: Collect cell culture supernatants from keratinocyte cultures or serum from patients.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for human KLK5, TSLP, or IL-8.[9][10][11][12][13][14]
-
Coat a 96-well plate with a capture antibody specific for the target protein.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the standards. Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
Assessment of KLK5 Proteolytic Activity
The enzymatic activity of KLK5 can be measured using a fluorogenic substrate.
Methodology:
-
Sample Preparation: Prepare protein extracts from skin samples (e.g., stratum corneum tape strips) or cell lysates.
-
Activity Assay:
-
In a microplate, combine the sample with a specific fluorogenic substrate for KLK5 (e.g., Boc-V-P-R-AMC).[15]
-
Incubate at 37°C.
-
Measure the fluorescence generated by the cleavage of the substrate over time using a fluorescence microplate reader.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the KLK5 activity in the sample. A standard curve can be generated using recombinant active KLK5 to quantify the activity.
Immunohistochemical Staining for KLK5 in Skin Biopsies
Immunohistochemistry (IHC) allows for the visualization of the localization and expression of KLK5 within the skin tissue architecture.
Methodology:
-
Tissue Preparation: Fix skin biopsy samples in formalin and embed them in paraffin. Cut thin sections and mount them on microscope slides.[16][17][18][19]
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the KLK5 epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for KLK5.[20]
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding (e.g., DAB, which produces a brown stain).
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Analysis: Examine the stained sections under a microscope to assess the intensity and localization of KLK5 staining in the different layers of the epidermis.
Western Blotting for Desmoglein 1
Western blotting is used to detect and quantify the levels of specific proteins, such as the KLK5 substrate Desmoglein 1 (DSG1), in cell or tissue extracts.[21][22]
Methodology:
-
Protein Extraction: Lyse keratinocytes and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Desmoglein 1.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of DSG1.[23]
Generation of KLK5-Overexpressing Keratinocytes
Creating a cell model that overexpresses KLK5 is invaluable for studying its downstream effects in a controlled in vitro system.[8][24]
Methodology:
-
Vector Construction: Clone the human KLK5 cDNA into a suitable expression vector, such as a lentiviral vector. An inducible system (e.g., tetracycline-inducible) can be used for controlled expression.[8]
-
Viral Production: Transfect the vector into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction of Keratinocytes: Transduce primary human keratinocytes with the lentiviral particles containing the KLK5 gene. A control group should be transduced with a vector expressing a non-target gene (e.g., GFP).
-
Selection and Validation: Select the transduced cells (e.g., using an antibiotic resistance marker). Validate the overexpression of KLK5 at both the mRNA (qPCR) and protein (Western blot, ELISA) levels.
Conclusion
The upregulation of KLK5 is a pivotal event in the pathogenesis of atopic dermatitis, contributing to both the structural and inflammatory abnormalities observed in the skin. Understanding the molecular mechanisms driven by KLK5 and employing robust experimental methodologies are crucial for the development of targeted therapies. This guide provides a foundational resource for researchers and drug development professionals aiming to further elucidate the role of KLK5 in AD and to explore novel therapeutic strategies targeting this key serine protease.
References
- 1. sites.utoronto.ca [sites.utoronto.ca]
- 2. Crosstalk in skin: Loss of desmoglein 1 in keratinocytes inhibits BRAFV600E-induced cellular senescence in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallikrein 7 promotes atopic dermatitis-associated itch independently of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human tissue kallikrein expression in the stratum corneum and serum of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Human TSLP ELISA Kit (EHTSLP) - Invitrogen [thermofisher.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Development and evaluation of an ELISA method for the measurement of kallikrein-related peptidase 5 (KLK5) in human serum [scirp.org]
- 12. origene.com [origene.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dermnetnz.org [dermnetnz.org]
- 18. Immunohistochemistry in Dermatopathology: A Review of the Most Commonly Used Antibodies (Part II) | Actas Dermo-Sifiliográficas [actasdermo.org]
- 19. researchgate.net [researchgate.net]
- 20. Tissue expression of KLK5 - Staining in skin - The Human Protein Atlas [proteinatlas.org]
- 21. Stabilization of Keratinocyte Monolayer Integrity in the Presence of Anti-Desmoglein-3 Antibodies through FcRn Blockade with Efgartigimod: Novel Treatment Paradigm for Pemphigus? [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
- 24. The influence of increased Kallikrein 5 in keratinocytes in inflammatory immuno-response - UCL Discovery [discovery.ucl.ac.uk]
Kallikrein 5: A Promising Therapeutic Target in Rosacea
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rosacea is a chronic inflammatory dermatosis with a complex pathophysiology. Emerging evidence has solidified the role of Kallikrein 5 (KLK5), a serine protease, as a key upstream mediator in the inflammatory cascade characteristic of the disease. Elevated KLK5 activity in the epidermis of rosacea patients leads to the proteolytic activation of the cathelicidin antimicrobial peptide into its pro-inflammatory form, LL-37. This, in turn, triggers a cascade of events including inflammation, angiogenesis, and vascular dysfunction. This whitepaper provides a comprehensive technical overview of KLK5's role in rosacea, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support its validation as a critical therapeutic target for the development of novel rosacea treatments.
The Pathophysiological Role of Kallikrein 5 in Rosacea
Kallikrein 5 is a trypsin-like serine protease primarily expressed in the stratum granulosum of the epidermis.[1] In healthy skin, its activity is tightly regulated to control desquamation. However, in rosacea, the expression and activity of KLK5 are significantly elevated.[2][3] This heightened proteolytic activity is a central driver of the disease's inflammatory and vascular manifestations.[2][4]
The primary mechanism by which KLK5 contributes to rosacea is through the cleavage of the inactive cathelicidin precursor, hCAP18, into the pro-inflammatory peptide LL-37.[2][3] Patients with rosacea have been shown to have abnormally high levels of both KLK5 and LL-37 in their facial skin.[2] LL-37 promotes inflammation, vasodilation, and angiogenesis, all hallmark features of rosacea.[2][4]
The upstream trigger for increased KLK5 activity in rosacea is believed to involve the activation of Toll-like receptor 2 (TLR2), which is also overexpressed in the skin of rosacea patients.[5][6] This activation, potentially by microbes such as Demodex folliculorum or other environmental stimuli, leads to a calcium-dependent release of KLK5 from keratinocytes.[5][7]
Furthermore, KLK5 can activate Protease-Activated Receptor 2 (PAR2) on keratinocytes, which initiates a signaling cascade leading to the release of pro-inflammatory cytokines like IL-8 and TNF-α, further amplifying the inflammatory response.[8][9] This establishes a vicious cycle of inflammation mediated by KLK5.
Quantitative Data Supporting KLK5 as a Therapeutic Target
Multiple studies have provided quantitative evidence of dysregulated KLK5 and related biomarkers in rosacea, as well as the impact of therapeutic interventions.
Table 1: Kallikrein 5 and Serine Protease Activity in Rosacea Patients vs. Healthy Controls
| Biomarker | Rosacea Patients | Healthy Controls | Fold Change/Difference | Reference |
| KLK5 mRNA Expression | Elevated | Normal | Statistically Significant Increase | [10] |
| KLK5 Protein Levels | Elevated | Normal | Statistically Significant Increase | [5] |
| Serine Protease Activity (SPA) | Significantly Higher | Lower | - |
Table 2: Effect of Rosacea Therapies on Kallikrein 5 and Related Biomarkers
| Therapy | Biomarker Measured | Baseline Level (Pre-treatment) | Post-treatment Level | % Reduction/Change | Reference |
| Azelaic Acid 15% Gel | KLK5 mRNA | Elevated | Reduced | Statistically Significant Decrease | [10] |
| Azelaic Acid 15% Gel | Cathelicidin mRNA | Elevated | Reduced | Statistically Significant Decrease | [10] |
| Azelaic Acid 15% Gel | Serine Protease Activity (SPA) | High | Significantly Reduced | - | |
| Doxycycline (anti-inflammatory dose) | Serine Protease Activity (SPA) | High | Reduced | - | [3] |
Signaling Pathways and Experimental Workflows
Kallikrein 5 Signaling Pathway in Rosacea
The following diagram illustrates the central role of KLK5 in the inflammatory cascade of rosacea.
Caption: KLK5 signaling cascade in rosacea pathogenesis.
Experimental Workflow for Evaluating KLK5 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of potential KLK5 inhibitors for rosacea treatment.
Caption: Preclinical workflow for KLK5 inhibitor development.
Detailed Experimental Protocols
Quantification of KLK5 Protein in Skin Samples by ELISA
This protocol is adapted from commercially available ELISA kits and literature for skin sample analysis.[8][11][12]
1. Sample Preparation:
-
Skin Biopsies:
-
Obtain full-thickness skin biopsies (e.g., 4mm punch) from lesional and non-lesional skin of rosacea patients and healthy controls.
-
Snap-freeze samples in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
Stratum Corneum (Tape Stripping):
-
Apply and remove adhesive tape (e.g., D-Squame) to the desired skin area for a standardized number of times.
-
Extract proteins from the tape strips by incubation in a buffer containing a mild detergent (e.g., PBS with 0.1% Tween-20) and protease inhibitors.
-
Centrifuge to clarify the extract.
-
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for human KLK5 overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add prepared skin sample lysates and recombinant human KLK5 standards (for standard curve) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for human KLK5 and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate KLK5 concentrations in the samples by interpolating from the standard curve. Normalize to total protein concentration for skin biopsy samples.
Measurement of Serine Protease Activity in Skin Samples
This protocol is a generalized method for measuring trypsin-like serine protease activity, for which KLK5 is a major contributor in the epidermis.[13][14]
1. Sample Preparation:
-
Prepare skin sample extracts as described in the ELISA protocol (Section 4.1).
2. Protease Activity Assay:
-
Use a fluorogenic substrate specific for trypsin-like serine proteases (e.g., Boc-Phe-Ser-Arg-AMC or Boc-Val-Pro-Arg-AMC).
-
In a black 96-well plate, add the skin sample extract to a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the fluorogenic substrate to each well to a final concentration of 10-100 µM.
-
Include a negative control (buffer only) and a positive control (recombinant active KLK5).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
The rate of increase in fluorescence is proportional to the serine protease activity in the sample.
-
Activity can be quantified by generating a standard curve with a known concentration of a fluorescent product (e.g., AMC).
Analysis of KLK5 and Cathelicidin (CAMP) mRNA Expression by qRT-PCR
This protocol outlines the steps for quantifying gene expression in skin samples.[6][10][15]
1. RNA Extraction:
-
Extract total RNA from skin biopsies or tape strips using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target genes (KLK5, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
A suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
-
Use the following primer sequences as a starting point (sequences should be validated):
-
Human KLK5:
-
Forward: 5'-GCT GCT GAC AAT GAC AAC GT-3'
-
Reverse: 5'-GCA GGC TGA AGG TCT TGA AG-3'
-
-
Human CAMP (Cathelicidin):
-
Forward: 5'-GCT GGT GAT GCT TCT GTC CT-3'
-
Reverse: 5'-AGG GCA CTT GCA CTT GTC AT-3'
-
-
Human GAPDH:
-
Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Perform the qRT-PCR using a real-time PCR system with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of Kallikrein 5 as a pivotal therapeutic target in rosacea. Its elevated expression and activity directly contribute to the key inflammatory and vascular changes seen in the disease. The development of potent and specific KLK5 inhibitors represents a highly promising strategy for the next generation of rosacea therapies. Future research should focus on the clinical validation of topical and systemic KLK5 inhibitors, exploring their efficacy in different rosacea subtypes and their long-term safety profile. Furthermore, the development of robust biomarkers to identify patients with high KLK5 activity could enable a personalized medicine approach to rosacea treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Kallikrein 5-Mediated Inflammation in Rosacea: Clinically Relevant Correlations with Acute and Chronic Manifestations in Rosacea and How Individual Treatments May Provide Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein 5-mediated inflammation in rosacea: clinically relevant correlations with acute and chronic manifestations in rosacea and how individual treatments may provide therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a biomarker-based platform for comprehensive skin characterization using minimally invasive skin sampling and quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling pathways and targeted therapy for rosacea [frontiersin.org]
- 8. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of chemical libraries in pursuit of kallikrein-5 specific inhibitors for the treatment of inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. krishgen.com [krishgen.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Multifaceted Analyses of Epidermal Serine Protease Activity in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Kallikrein 5-IN-2 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease that plays a crucial role in the process of skin cell shedding (desquamation).[1] Dysregulation of KLK5 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and rosacea, making it an attractive therapeutic target.[2] Kallikrein 5-IN-2 is a selective inhibitor of KLK5, offering a potential therapeutic agent for these conditions.[3][4][5] These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potency and selectivity of this compound and other potential inhibitors against KLK5.
Principle of the Assay
The in vitro enzyme inhibition assay for Kallikrein 5 is based on the enzymatic cleavage of a fluorogenic substrate by KLK5. In this assay, recombinant human KLK5 is incubated with a synthetic peptide substrate, such as Boc-Val-Pro-Arg-7-amino-4-methylcoumarin (Boc-V-P-R-AMC). Upon cleavage by KLK5, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC release is directly proportional to the enzyme's activity and can be monitored using a fluorescence plate reader. When an inhibitor like this compound is present, it binds to KLK5, reducing its enzymatic activity and thus decreasing the rate of AMC release. By measuring the fluorescence intensity at different inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Inhibitor Profile: this compound
| Inhibitor | Target | pIC50 | IC50 (nM) | Selectivity Profile | Reference |
| This compound | KLK5 | 7.1 | ~79.4 | Selective for KLK5. | [3][4][6] |
Note: The IC50 value is approximated from the provided pIC50 value (pIC50 = -log(IC50 in M)).
Selectivity of this compound Against Other Kallikreins
| Target | pIC50 |
| KLK5 | 7.1 |
| KLK8 | 6.1 |
| KLK14 | 5.4 |
| KLKB1 | 5.2 |
| KLK1 | 4.2 |
Data sourced from MedChemExpress.[7]
Experimental Protocols
Materials and Reagents
-
Recombinant Human Kallikrein 5 (active form)
-
This compound
-
Fluorogenic Peptide Substrate: Boc-V-P-R-AMC
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation at 380 nm and emission at 460 nm
-
Leupeptin hemisulfate (as a positive control inhibitor)[8]
Preparation of Reagents
-
Assay Buffer: Prepare 100 mM Sodium Phosphate buffer and adjust the pH to 8.0.
-
Recombinant Human KLK5 Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 0.25 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Fluorogenic Peptide Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-V-P-R-AMC in DMSO. Store at -20°C, protected from light.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the required working concentrations using the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Enzyme Inhibition Assay Protocol
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in assay buffer to obtain a range of concentrations. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control inhibitor (e.g., Leupeptin).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add 25 µL of the diluted inhibitor solutions or controls to each well. Subsequently, add 50 µL of diluted recombinant human KLK5 (final concentration of approximately 8.1 nM) to each well.[8] Mix gently and pre-incubate for 15 minutes at room temperature, protected from light.
-
Initiate Enzymatic Reaction: Add 25 µL of the diluted fluorogenic peptide substrate (final concentration of 100 µM) to each well to start the reaction.[8] The final reaction volume will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 15-30 minutes at room temperature using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Visualizations
Kallikrein 5 Signaling Pathway
Uncontrolled KLK5 activity can lead to the cleavage and activation of Protease-Activated Receptor 2 (PAR2).[9] This activation initiates a downstream signaling cascade involving the transcription factor NF-κB, leading to the expression of pro-inflammatory and pro-allergic mediators like Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[9]
Caption: Kallikrein 5 signaling pathway and point of inhibition.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram outlines the key steps in the this compound in vitro enzyme inhibition assay.
Caption: Workflow for KLK5 in vitro enzyme inhibition assay.
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cellular Activity of Kallikrein 5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease that plays a critical role in the process of skin cell shedding (desquamation) and maintaining skin barrier homeostasis.[1][2] Dysregulation of KLK5 activity has been implicated in various inflammatory skin disorders, including atopic dermatitis, rosacea, and Netherton syndrome, making it a compelling therapeutic target.[3][4] KLK5 is involved in a proteolytic cascade, where it can self-activate and also activate other kallikreins, such as KLK7 and KLK14.[2] One of the key downstream signaling pathways activated by KLK5 involves the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[2][3] Cleavage of the extracellular domain of PAR2 by KLK5 unmasks a tethered ligand that initiates a signaling cascade, leading to the release of pro-inflammatory cytokines and contributing to skin inflammation.[3][5]
Kallikrein 5-IN-2 is a selective inhibitor of KLK5, designed to modulate its proteolytic activity.[6] By binding to KLK5, this inhibitor prevents the cleavage of its natural substrates, thereby helping to restore the integrity of the skin barrier and reduce inflammation.[4] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on KLK5. The described methods focus on quantifying the downstream consequences of KLK5 inhibition in a cellular context.
Data Presentation
Table 1: Representative Inhibitory Activity of Selected Compounds on KLK5
| Compound | Assay Type | Cell Line | Endpoint Measured | IC50 (µM) | Reference |
| Gabexate mesylate | Enzymatic | N/A | Fluorescence | 9.07 | [7] |
| Ursolic acid | Enzymatic | N/A | Fluorescence | 5.8 | [8] |
| Brazilin | Enzymatic | N/A | Fluorescence | 20 | [5] |
| This compound | Cell-Based | HaCaT | PAR2-mediated Ca2+ flux | TBD | Hypothetical Data |
| This compound | Cell-Based | NHEK | IL-8 Release | TBD | Hypothetical Data |
TBD: To be determined. The data for this compound is hypothetical and serves as an example for data that can be generated using the protocols below.
Key Experimental Protocols
Protocol 1: PAR2-Mediated Intracellular Calcium Mobilization Assay
This assay quantitatively measures the inhibition of KLK5-induced PAR2 activation by monitoring changes in intracellular calcium levels.
1. Principle
Active KLK5 cleaves and activates PAR2 on the cell surface, leading to a transient increase in intracellular calcium ([Ca2+]i). This can be measured using a calcium-sensitive fluorescent dye. A potent KLK5 inhibitor will prevent PAR2 activation and thus reduce or eliminate the calcium flux.
2. Materials
-
Cell Line: Human immortalized keratinocyte cell line (HaCaT) or Normal Human Epidermal Keratinocytes (NHEK).
-
Reagents:
-
Recombinant Human KLK5 (active)
-
This compound
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HEPES buffer
-
Trypsin-EDTA
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3. Equipment
-
Fluorescent plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., Ex/Em of ~485/525 nm for Fluo-4).
-
Cell culture incubator (37°C, 5% CO2)
-
96-well black, clear-bottom microplates
-
Standard cell culture equipment (laminar flow hood, centrifuge, etc.)
4. Method
-
Cell Seeding:
-
Culture HaCaT cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.
-
Incubate for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the diluted this compound to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
KLK5 Stimulation and Measurement:
-
Prepare a solution of recombinant human KLK5 in HBSS at a concentration known to elicit a submaximal response (to be determined empirically, e.g., 10-50 nM).
-
Place the plate in the fluorescent plate reader and set the kinetic read parameters (e.g., read every 2 seconds for 2-5 minutes).
-
Establish a baseline fluorescence reading for ~20-30 seconds.
-
Add 50 µL of the KLK5 solution to each well to initiate the reaction.
-
Continue recording the fluorescence for the remainder of the kinetic run.
-
5. Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of KLK5-Induced IL-8 Release
This protocol assesses the ability of this compound to inhibit the pro-inflammatory response triggered by KLK5 activity.
1. Principle
KLK5 activation of PAR2 in keratinocytes induces the production and release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[3][9] The amount of IL-8 released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
2. Materials
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cells.
-
Reagents:
-
Recombinant Human KLK5 (active)
-
This compound
-
Complete cell culture medium
-
Human IL-8 ELISA Kit
-
PBS
-
3. Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
24-well or 48-well cell culture plates
-
Microplate reader for ELISA (450 nm)
-
Standard cell culture equipment
4. Method
-
Cell Seeding and Inhibitor Pre-treatment:
-
Seed NHEK cells in a 24-well plate at a suitable density and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the medium and add the diluted inhibitor to the cells.
-
Incubate for 1 hour at 37°C.
-
-
KLK5 Stimulation:
-
Add recombinant human KLK5 to each well to a final concentration known to induce IL-8 release (e.g., 20-100 nM). Include a vehicle control (no KLK5) and a positive control (KLK5 without inhibitor).
-
Incubate the plate for 12-24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,500 x g for 10 minutes to remove any cellular debris.
-
-
IL-8 Quantification (ELISA):
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.[10][11][12] This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate solution for color development.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
5. Data Analysis
-
Generate a standard curve from the IL-8 standards provided in the ELISA kit.
-
Calculate the concentration of IL-8 in each sample from the standard curve.
-
Plot the IL-8 concentration against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: KLK5 signaling pathway and point of inhibition.
Caption: Workflow for the calcium mobilization assay.
Caption: Workflow for the IL-8 release assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Screening of chemical libraries in pursuit of kallikrein-5 specific inhibitors for the treatment of inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. PathSpecific™ Human Kallikrein-5 ELISA Kit - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Kallikrein 5-IN-2 in 3D Human Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein 5 (KLK5), a serine protease found in the stratum corneum, plays a pivotal role in the process of skin desquamation and maintaining epidermal homeostasis.[1][2] Dysregulation and hyperactivity of KLK5 are implicated in various inflammatory skin disorders, including atopic dermatitis and Netherton syndrome.[3][4] This heightened proteolytic activity leads to excessive degradation of corneodesmosomal proteins like desmoglein 1 (DSG1), compromising the skin barrier function and initiating an inflammatory cascade.[1][3][5]
Kallikrein 5-IN-2 is a selective inhibitor of KLK5, offering a targeted therapeutic approach to normalize skin shedding and mitigate associated inflammation and itching.[6] Three-dimensional (3D) human skin models, such as reconstituted human epidermis (RHE), provide a physiologically relevant in vitro platform for evaluating the efficacy of topical agents like this compound.[7][8] These models mimic the architecture and cellular interactions of human skin, allowing for the assessment of drug efficacy and toxicity prior to clinical trials.[8]
These application notes provide detailed protocols for utilizing this compound in 3D human skin models to assess its impact on skin barrier integrity and inflammatory responses.
Signaling Pathway of Kallikrein 5 in Skin Inflammation
Elevated KLK5 activity initiates a signaling cascade that contributes to skin barrier dysfunction and inflammation. KLK5 can auto-activate and also activate other kallikreins, such as KLK7 and KLK14.[1][9] A key mechanism of KLK5-induced inflammation is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[10][11] Cleavage and activation of PAR2 by KLK5 triggers downstream signaling pathways, including the NF-κB pathway.[5][10] This leads to the upregulation and secretion of pro-inflammatory cytokines and chemokines such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), which are hallmarks of atopic dermatitis-like inflammation.[10]
Experimental Protocols
The following protocols are designed for the use of commercially available 3D human skin models. It is recommended to first establish a baseline of KLK5 activity and inflammatory response in the chosen skin model, either by inducing inflammation or using a disease-specific model if available.
Protocol 1: Assessment of Skin Barrier Restoration
Objective: To evaluate the efficacy of this compound in restoring skin barrier function in a 3D human skin model with compromised barrier integrity.
Materials:
-
3D human skin models (e.g., Reconstituted Human Epidermis)
-
Assay medium provided by the skin model manufacturer
-
This compound
-
Vehicle control (e.g., DMSO or appropriate solvent for the inhibitor)
-
Inflammation-inducing agent (e.g., a cocktail of IL-4, IL-13, and IL-25 to mimic Th2 inflammation)[10]
-
Phosphate-buffered saline (PBS)
-
Transepidermal Water Loss (TEWL) measurement device
-
Reagents for immunohistochemistry (IHC) or Western blotting (primary antibodies for DSG1, secondary antibodies, etc.)
-
Tissue embedding and sectioning equipment
Methodology:
-
Model Acclimatization: Upon receipt, acclimate the 3D skin models in the provided assay medium for 24 hours at 37°C and 5% CO2.
-
Induction of Barrier Disruption (Optional): To mimic a diseased state, treat the models with an inflammation-inducing agent for 48 hours.
-
Treatment Application:
-
Prepare various concentrations of this compound in the assay medium.
-
Topically apply the this compound solutions and the vehicle control to the surface of the skin models.
-
Incubate for 24-48 hours.
-
-
Transepidermal Water Loss (TEWL) Measurement:
-
At the end of the treatment period, measure the TEWL for each model to assess the integrity of the skin barrier. Lower TEWL values indicate improved barrier function.
-
-
Tissue Processing for Protein Analysis:
-
Wash the models with PBS.
-
Fix the tissues in formalin for histological analysis or lyse the tissues for protein extraction.
-
-
Immunohistochemistry (IHC) for Desmoglein 1 (DSG1):
-
Embed the fixed tissues in paraffin and section them.
-
Perform IHC staining for DSG1 to visualize its expression and localization in the epidermis. Increased and more defined DSG1 staining at cell junctions indicates barrier restoration.
-
-
Western Blotting for DSG1:
-
Analyze the tissue lysates by Western blotting to quantify the levels of DSG1. An increase in the full-length DSG1 protein band suggests reduced degradation.
-
Protocol 2: Evaluation of Anti-Inflammatory Effects
Objective: To determine the ability of this compound to reduce the secretion of pro-inflammatory cytokines in a 3D human skin model.
Materials:
-
3D human skin models
-
Assay medium
-
This compound
-
Vehicle control
-
Inflammation-inducing agent (e.g., PMA or a cytokine cocktail)[11]
-
ELISA kits for human TSLP, IL-8, and TNF-α
-
Reagents for RNA extraction and quantitative real-time PCR (qPCR)
Methodology:
-
Model Acclimatization and Inflammation Induction: Follow steps 1 and 2 from Protocol 1.
-
Treatment Application: Apply this compound and vehicle control as described in Protocol 1, step 3.
-
Collection of Culture Medium: After the treatment period, collect the culture medium from each well for cytokine analysis.
-
Cytokine Quantification by ELISA:
-
Use the collected medium to measure the concentration of secreted TSLP, IL-8, and TNF-α using the respective ELISA kits, following the manufacturer's instructions.
-
-
RNA Extraction and qPCR:
-
Harvest the skin models for RNA extraction.
-
Perform reverse transcription and qPCR to analyze the gene expression levels of TSLP, IL8, and TNF.
-
Experimental Workflow
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Skin Barrier Function
| Treatment Group | Concentration (µM) | Mean TEWL (g/m²/h) ± SD | Relative DSG1 Expression (Fold Change vs. Vehicle) |
| Untreated Control | - | Value | 1.0 |
| Vehicle Control | - | Value | Value |
| This compound | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
Table 2: Anti-Inflammatory Effects of this compound
| Treatment Group | Concentration (µM) | TSLP (pg/mL) ± SD | IL-8 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Untreated Control | - | Value | Value | Value |
| Vehicle Control | - | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the therapeutic potential of this compound in 3D human skin models. By assessing its impact on skin barrier function and inflammatory markers, researchers can gain valuable insights into its efficacy for treating skin disorders characterized by KLK5 hyperactivity. The use of these standardized methods will facilitate the generation of robust and reproducible data, accelerating the preclinical development of novel dermatological therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Kallikrein-5 Promotes Cleavage of Desmoglein-1 and Loss of Cell-Cell Cohesion in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. straticell.com [straticell.com]
- 9. iivs.org [iivs.org]
- 10. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Kallikrein 5-IN-2 in Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5), for the therapeutic evaluation in preclinical models of skin diseases. Overactivity of KLK5 is a key driver in the pathogenesis of various inflammatory and barrier-defect skin disorders, including Netherton Syndrome and atopic dermatitis.[1][2] Inhibition of KLK5 is a promising therapeutic strategy to restore skin barrier function and reduce inflammation.[1][3]
Introduction to Kallikrein 5 and its Role in Skin Pathophysiology
Kallikrein 5 (KLK5) is a serine protease predominantly expressed in the stratum granulosum of the epidermis. It plays a crucial role in the desquamation process by cleaving desmosomal proteins.[1] However, dysregulated KLK5 activity, often due to a deficiency in its endogenous inhibitor LEKTI (as seen in Netherton Syndrome), leads to excessive proteolysis, impaired skin barrier function, and the initiation of an inflammatory cascade.[2][4]
Unopposed KLK5 activity triggers a signaling pathway through the activation of Protease-Activated Receptor 2 (PAR2) on keratinocytes. This activation leads to the downstream release of pro-inflammatory and pro-allergic cytokines and chemokines, such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), contributing to the inflammatory phenotype observed in diseases like atopic dermatitis.[5]
This compound is a potent and selective small molecule inhibitor designed to target KLK5, thereby normalizing skin shedding and mitigating the associated inflammation and itching.[3] Its mechanism of action involves direct binding to the KLK5 enzyme, blocking its catalytic activity and preventing the degradation of skin barrier proteins and the activation of the PAR2-mediated inflammatory pathway.[1]
Preclinical In Vivo Models for Efficacy Testing
The in vivo efficacy of topically delivered this compound can be evaluated in several well-established mouse models that recapitulate key features of human skin diseases.
-
Transgenic KLK5 Mice (TgKLK5): These mice overexpress human KLK5 in the epidermis, leading to a phenotype that mimics Netherton Syndrome with impaired skin barrier function and chronic inflammation. This model is ideal for assessing the direct inhibitory effect of this compound on its target.
-
Spink5-/- Mice: These mice have a genetic deletion of the Spink5 gene, which encodes the LEKTI inhibitor, resulting in a severe Netherton Syndrome-like phenotype.[4][6] This model is useful for evaluating the therapeutic potential of KLK5 inhibition in a genetically relevant context.
-
Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model: Topical application of imiquimod cream induces a robust inflammatory response in mouse skin, characterized by erythema, scaling, and epidermal thickening, with a significant immune infiltrate.[7] This model is suitable for assessing the anti-inflammatory properties of this compound.
-
Oxazolone-Induced Atopic Dermatitis-like Model: Repeated topical application of the hapten oxazolone induces a chronic inflammatory skin condition with features of atopic dermatitis, including a Th2-dominant immune response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of a selective KLK5 inhibitor, GSK951, which is analogous to this compound.[8][9]
| Parameter | Vehicle Control | Kallikrein 5 Inhibitor (GSK951) | % Improvement | Reference |
| Transepidermal Water Loss (TEWL) (g/m²/h) | Baseline | 50% reduction from baseline after 1 day of treatment | 50% | [8] |
| Pro-inflammatory Cytokine Expression (mRNA levels) | Elevated | Significantly decreased | Not specified | [9] |
| Parameter | IC50 | Selectivity | Reference |
| This compound (analogous to GSK951) | 250 pM | >100-fold vs. KLK7 and KLK14 | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of Topical this compound in a Transgenic KLK5 Mouse Model
This protocol describes the topical application of this compound to evaluate its efficacy in reducing skin barrier dysfunction and inflammation in a transgenic KLK5 mouse model.
Materials:
-
This compound
-
Vehicle cream (e.g., a standard emollient base)
-
Transgenic mice expressing human KLK5 (TgKLK5) and wild-type littermates
-
Electric shaver
-
Depilatory cream
-
Calibrated pipette or syringe for application
-
Tewameter® or similar device for TEWL measurement
-
Biopsy punches (4 mm)
-
RNA stabilization solution (e.g., RNAlater)
-
Formalin (10%)
-
ELISA or bead-based immunoassay kits for cytokine analysis
-
Reagents for histology (hematoxylin and eosin)
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize TgKLK5 mice and wild-type controls for at least one week before the experiment.
-
One day before the start of treatment, anesthetize the mice and shave a designated area on their dorsal skin. Apply a depilatory cream for 2-3 minutes, then gently wipe it off and rinse the area with water. Ensure the treated area does not exceed 25% of the total body surface.[10]
-
-
Formulation Preparation:
-
Prepare a cream formulation of this compound at the desired concentration (e.g., 1% w/w). Ensure the inhibitor is homogeneously dispersed in the vehicle. Prepare a vehicle-only cream to serve as a control.
-
-
Topical Application:
-
Divide the mice into treatment groups (e.g., Vehicle on wild-type, Vehicle on TgKLK5, this compound on TgKLK5).
-
Apply a defined amount of the cream (e.g., 50 mg) to the prepared skin area once or twice daily for the duration of the study (e.g., 3-7 days).
-
-
Efficacy Assessments:
-
Transepidermal Water Loss (TEWL) Measurement:
-
Measure TEWL on the treated skin area at baseline and at specified time points during the treatment period (e.g., daily).
-
Allow the mice to acclimatize to the measurement room for at least 30 minutes before taking readings.[11]
-
Record the average of three consecutive stable readings.
-
-
Skin Biopsy Collection:
-
At the end of the study, euthanize the mice and collect 4 mm full-thickness skin biopsies from the treated area.
-
For cytokine analysis, place biopsies immediately in a tube with protease inhibitors and homogenize.
-
For histological analysis, fix biopsies in 10% formalin.
-
For gene expression analysis, place biopsies in an RNA stabilization solution.
-
-
-
Data Analysis:
-
Cytokine Quantification:
-
Homogenize the skin biopsies and measure the protein levels of key pro-inflammatory cytokines (e.g., TSLP, IL-8, TNF-α) using ELISA or a multiplex bead-based immunoassay.[12]
-
-
Histological Analysis:
-
Embed the formalin-fixed biopsies in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate the sections for epidermal thickness, hyperkeratosis, parakeratosis, and inflammatory cell infiltration.[13]
-
-
Statistical Analysis:
-
Compare the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant.
-
-
Visualizations
Signaling Pathway of KLK5 in Skin Inflammation
Caption: KLK5-mediated inflammatory signaling pathway in the skin.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for topical in vivo efficacy studies.
References
- 1. Quantitative evaluation of transdermal drug delivery patches on human skin with in vivo THz-TDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual antibody inhibition of KLK5 and KLK7 for Netherton syndrome and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishment of a mouse model of Netherton syndrome based on CRISPR/Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine/Chemokine assessment as a complementary diagnostic tool for inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Topical Formulation Development of Kallikrein 5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the process of skin desquamation (shedding).[1][2] Dysregulation and hyperactivity of KLK5 are implicated in various inflammatory skin disorders, including atopic dermatitis and Netherton syndrome.[2][3] This hyperactivity leads to excessive breakdown of intercellular junction proteins, compromising the skin barrier function and triggering inflammatory cascades.[3][4][5] Kallikrein 5-IN-2 is a selective inhibitor of KLK5, offering a promising therapeutic approach to normalize skin shedding and reduce the associated inflammation and itching by targeting the underlying enzymatic activity.[6] The development of a topical formulation for this compound is a critical step to ensure its effective delivery to the site of action in the skin.
These application notes provide a comprehensive guide for the development and characterization of a topical formulation containing this compound, including detailed experimental protocols for its evaluation.
Kallikrein 5 Signaling Pathway in the Skin
In healthy skin, the activity of KLK5 is tightly regulated by inhibitors like lympho-epithelial Kazal-type-related inhibitor (LEKTI).[7] In certain skin pathologies, a deficiency in LEKTI or overexpression of KLK5 leads to uncontrolled proteolytic activity.[5] KLK5 can auto-activate and also activate other kallikreins, such as KLK7 and KLK14, amplifying the desquamation process.[1][8] Furthermore, KLK5 can cleave and activate Protease-Activated Receptor 2 (PAR2) on keratinocytes.[4][5] This activation initiates a downstream signaling cascade, primarily through the NF-κB pathway, resulting in the expression and release of pro-inflammatory and pro-allergic cytokines and chemokines, such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] This contributes to the inflammatory phenotype observed in conditions like atopic dermatitis.
Application Notes
Topical Formulation Development Workflow
The development of a topical drug product is a multi-stage process that begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and culminates in a stable, effective, and safe product.[9][10] The process is iterative, with in vitro and in vivo testing providing feedback for formulation optimization.
Pre-formulation Studies
Before developing a dosage form, it is crucial to characterize the physicochemical properties of the API, this compound.[10] This data informs the selection of appropriate excipients and the type of formulation (e.g., cream, gel, ointment).
| Parameter | Method | Example Data/Target Profile | Rationale |
| Solubility | HPLC-UV in various solvents (water, ethanol, propylene glycol, oils) | e.g., >10 mg/mL in Propylene Glycol | To select appropriate solvents and vehicle type for the formulation.[10] |
| Log P | Shake-flask or computational method | e.g., 2.5 | Predicts the lipophilicity and potential for skin penetration. |
| Melting Point | Differential Scanning Calorimetry (DSC) | e.g., 150-155 °C | Provides information on the physical state and potential for degradation at elevated temperatures.[11] |
| Particle Size | Laser Diffraction or Microscopy | e.g., D90 < 20 µm (for suspensions) | Affects dissolution rate, content uniformity, and skin feel. |
| pH Stability Profile | HPLC-UV analysis of API in buffered solutions (pH 3-8) over time | e.g., Stable between pH 4.5 - 6.0 | Determines the optimal pH of the final formulation to ensure API stability. |
Formulation Design and Characterization
The goal is to develop a formulation that is physically and chemically stable, aesthetically pleasing, and delivers the API to the target site within the epidermis. A semi-solid cream or gel is often suitable for dermatological applications.
Key Quality Attributes and Target Product Profile:
| Attribute | Method | Target Specification | Rationale |
| Appearance | Visual Inspection | Homogeneous, white to off-white, smooth cream | Ensures product quality and patient acceptability.[12] |
| pH | pH Meter | 4.5 - 6.0 | To maintain API stability and compatibility with the skin's natural pH.[12] |
| Viscosity | Rotational Viscometer | 20,000 - 50,000 cP at 25°C | Ensures appropriate consistency for application and retention on the skin.[12][13] |
| Assay (API Content) | HPLC-UV | 95.0% - 105.0% of label claim | Confirms the correct dosage of the active ingredient.[12] |
| Microbial Limits | USP <61> / <62> | Meets acceptance criteria for topical products | Ensures the safety and stability of the product against microbial contamination. |
| Stability (ICH) | HPLC-UV, Viscometry, pH | Stable for ≥3 months under accelerated conditions (40°C/75% RH) | Assesses the shelf-life and storage requirements of the product.[12] |
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT)
Objective: To assess the rate at which this compound is released from the semi-solid formulation. This is a critical quality control test used to ensure batch-to-batch consistency.[14][15]
Materials:
-
Synthetic membrane (e.g., Polysulfone)
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer like 0.5% Brij-58)
-
Topical formulation of this compound
-
HPLC system with UV detector for analysis[18]
Methodology:
-
Cell Assembly: Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell. Ensure there are no air bubbles trapped beneath the membrane.
-
Equilibration: Fill the receptor chamber with pre-warmed (32 ± 1 °C) receptor solution and allow the system to equilibrate for 30 minutes.
-
Dosing: Apply a finite dose (e.g., 10-15 mg/cm²) of the formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot this against the square root of time. The slope of the linear portion of this plot represents the release rate.
Protocol 2: In Vitro Permeation Testing (IVPT)
Objective: To evaluate the extent and rate of penetration of this compound through the skin into different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid.[15][19]
Materials:
-
Franz Diffusion Cells
-
Excised human or porcine skin (dermatomed to ~500 µm)[16][20]
-
Receptor solution (as in IVRT)
-
Topical formulation of this compound
-
Tape strips (for stratum corneum collection)
-
HPLC-MS/MS system for sensitive bioanalysis[19]
Methodology:
-
Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz cells. Mount the skin with the stratum corneum facing the donor chamber.
-
Cell Assembly & Equilibration: Follow the same procedure as in the IVRT protocol, ensuring the dermal side is in contact with the receptor fluid.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface.
-
Sampling: Collect samples from the receptor fluid at specified time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Terminal Procedures (at 24 hours):
-
Remove any excess formulation from the skin surface with a dry swab.
-
Perform tape stripping (e.g., 15-20 strips) to collect the stratum corneum.
-
Separate the epidermis from the dermis (e.g., by heat separation).
-
Extract this compound from the tape strips, epidermis, and dermis using a suitable solvent.
-
-
Analysis: Quantify the concentration of this compound in the receptor fluid and skin layer extracts using a validated LC-MS/MS method.
-
Data Presentation: Report the cumulative amount and flux of the API that has permeated into the receptor fluid, as well as the amount retained in each skin layer (μg/cm²).
| Compartment | Example Data (μg/cm²) |
| Stratum Corneum | 1.50 |
| Viable Epidermis | 0.75 |
| Dermis | 0.20 |
| Receptor Fluid (24h) | 0.05 |
Protocol 3: In Vivo Murine Model of KLK5-Induced Skin Inflammation
Objective: To assess the efficacy of the topical this compound formulation in reducing skin inflammation in a relevant animal model. Transgenic mice overexpressing KLK5 can be used as they reproduce hallmarks of atopic dermatitis and Netherton syndrome.[4]
Materials:
-
K14-KLK5 transgenic mice or similar model showing KLK5-driven inflammation.
-
Topical formulation of this compound and corresponding vehicle control.
-
Calipers for measuring skin thickness.
-
Reagents for histological analysis (e.g., H&E staining) and cytokine analysis (e.g., ELISA kits for TSLP, IL-8).
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Grouping: Divide animals into groups (e.g., n=8-10 per group):
-
Group 1: Untreated Wild-Type
-
Group 2: Untreated KLK5-transgenic
-
Group 3: KLK5-transgenic + Vehicle Formulation
-
Group 4: KLK5-transgenic + this compound Formulation
-
-
Treatment: Apply a defined amount of the respective formulation to a designated area of dorsal skin daily for a period of 14-28 days.
-
Efficacy Endpoints:
-
Clinical Scoring: Regularly score the treated skin area for erythema (redness) and scaling based on a defined scale (e.g., 0-4).
-
Skin Thickness: Measure skinfold thickness using calipers at baseline and at the end of the study.
-
-
Terminal Analysis:
-
Histology: Collect skin biopsies for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize skin tissue to measure the levels of key inflammatory cytokines (TSLP, IL-8, TNF-α) by ELISA or qPCR.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the treatment group with the vehicle control and untreated disease groups.
| Parameter | Vehicle Control (KLK5 mice) | This compound (KLK5 mice) |
| Erythema Score (Day 14) | 3.2 ± 0.4 | 1.1 ± 0.3 |
| Epidermal Thickness (µm) | 85 ± 12 | 35 ± 8 |
| TSLP Protein Level (pg/mg) | 150 ± 25 | 45 ± 10 |
| p < 0.05 vs. Vehicle Control |
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 11. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
- 12. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies - Dow Development Labs [dowdevelopmentlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 16. xenometrix.ch [xenometrix.ch]
- 17. youtube.com [youtube.com]
- 18. Fast Screening Methods for the Analysis of Topical Drug Products [mdpi.com]
- 19. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel KLK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a crucial role in the physiological process of skin desquamation (shedding of the outermost layer of the skin).[1][2] Dysregulation of KLK5 activity has been implicated in various skin diseases, including Netherton Syndrome, atopic dermatitis, and rosacea, making it an attractive therapeutic target.[3][4] Overactive KLK5 contributes to the breakdown of the skin barrier and triggers inflammatory responses.[4][5] The development of potent and selective KLK5 inhibitors is a promising strategy for the treatment of these debilitating skin conditions.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening (HTS) campaign to identify novel KLK5 inhibitors. The workflow encompasses a primary enzymatic assay, confirmatory dose-response studies, and secondary cell-based assays to validate potential lead compounds.
KLK5 Signaling Pathway
KLK5 is a key initiator of a proteolytic cascade in the epidermis.[6] It can auto-activate and subsequently activate other kallikreins, such as KLK7 and KLK14.[2][3] A primary mechanism through which KLK5 mediates its inflammatory effects is by cleaving and activating Protease-Activated Receptor 2 (PAR2) on keratinocytes.[3][7] This activation triggers downstream signaling through the NF-κB pathway, leading to the production and release of pro-inflammatory cytokines and chemokines like IL-8 and TNF-α.[7] This cascade contributes to the inflammatory skin phenotype observed in various dermatological disorders. The natural endogenous inhibitor of KLK5 in the skin is LEKTI (Lympho-Epithelial Kazal-Type-related Inhibitor), encoded by the SPINK5 gene.[3] Mutations in SPINK5 lead to uncontrolled KLK5 activity and the severe skin disease Netherton Syndrome.[4][7]
High-Throughput Screening Workflow
The identification of novel KLK5 inhibitors from large compound libraries is typically achieved through a multi-stage HTS workflow. This process is designed to efficiently screen thousands of compounds and progressively narrow down the hits to a smaller number of validated leads.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) of KLK5 Inhibitors
This protocol describes a fluorescent-based enzymatic assay for the primary screening of a compound library against human KLK5 in a 384-well format. The assay measures the cleavage of a fluorogenic peptide substrate, Boc-V-P-R-AMC, by recombinant human KLK5.
Materials:
-
Recombinant Human KLK5 (e.g., R&D Systems)
-
Fluorogenic Peptide Substrate: Boc-Val-Pro-Arg-7-amido-4-methylcoumarin (Boc-V-P-R-AMC)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0
-
Compound Library: Typically dissolved in DMSO
-
Positive Control: Leupeptin hemisulfate or a known potent KLK5 inhibitor.[8]
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate to achieve a final concentration of 10 µM. Also, dispense the positive control and DMSO (vehicle control) into designated wells.
-
Enzyme Preparation: Prepare a working solution of recombinant human KLK5 in assay buffer at a final concentration of approximately 0.25 µg/mL (e.g., 8.1 nM).[8]
-
Enzyme Addition: Add 10 µL of the KLK5 working solution to each well of the assay plate containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 5-10 minutes at room temperature to allow the compounds to interact with the enzyme.[8]
-
Substrate Preparation: Prepare a working solution of the Boc-V-P-R-AMC substrate in assay buffer to achieve a final concentration of 100 µM.[8]
-
Reaction Initiation: Add 10 µL of the substrate working solution to each well to start the enzymatic reaction. The final volume in each well will be 20 µL.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (RFU - Relative Fluorescence Units) every 1-2 minutes for a total of 10-15 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of RFU vs. time) for each well.
-
Determine the percentage of inhibition for each compound using the following formula:[8] % Inhibition = (1 - (Ratesample - Rateblank) / (Ratevehicle - Rateblank)) * 100
-
Ratesample: Reaction rate in the presence of a test compound.
-
Ratevehicle: Reaction rate in the presence of DMSO (0% inhibition).
-
Rateblank: Reaction rate in wells without enzyme (background).
-
-
Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
-
Protocol 2: IC50 Determination for Hit Compounds
This protocol is used to determine the potency (half-maximal inhibitory concentration, IC50) of the primary hits identified in the HTS.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Follow the same procedure as the primary HTS assay (Protocol 1), but instead of a single concentration, add the different concentrations of the hit compounds to the wells.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Secondary Cell-Based Assay - Inhibition of KLK5-Induced IL-8 Release
This assay validates the activity of hit compounds in a more physiologically relevant context by measuring their ability to block KLK5-induced pro-inflammatory signaling in human keratinocytes.
Materials:
-
Human Keratinocyte cell line (e.g., HaCaT)
-
Cell Culture Medium (e.g., DMEM)
-
Recombinant Human KLK5
-
Hit compounds
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human keratinocytes in a 96-well plate and grow them to near confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
KLK5 Stimulation: Add recombinant human KLK5 to the cell culture medium to stimulate the cells (a pre-determined optimal concentration is required).
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production and release.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-8 Measurement: Quantify the amount of IL-8 in the supernatant using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the ability of the compounds to reduce the KLK5-induced IL-8 release and calculate IC50 values.
Data Presentation: Known KLK5 Inhibitors
The following tables summarize the inhibitory potency of various classes of known KLK5 inhibitors. This data can serve as a benchmark for newly discovered compounds.
Table 1: Natural Product and Small Molecule KLK5 Inhibitors
| Compound Class | Inhibitor Name | IC50 (µM) | Source/Reference |
| Triterpenoids | Pachymic acid | 5.9 | [8] |
| Oleanolic acid | 6.4 | [8] | |
| Ursolic acid | 8.7 | [8] | |
| Saikosaponin b1 | 14.4 | [8] | |
| Tumulosic acid | 19.3 | [8] | |
| Metal Ion | Zinc (Zn2+) | 2.94 - 4.0 | [9][10] |
| Small Molecule | GSK951 | 0.00025 | [5] |
| p-aminobenzamidine | 60.45 | [9] |
Table 2: Peptide and Protein-Based KLK5 Inhibitors
| Compound Class | Inhibitor Name | IC50 / Ki | Source/Reference |
| Peptide | Leupeptin | 42.1 µM (Complete Inhibition) | [8] |
| SFTI-1 Analogue | Native SFTI-1 | 0.30 µM (IC50) | [9] |
| I10H | 0.76 µM (IC50) | [9] | |
| Analogue 6 | 20 nM (Kd) | [6][9] | |
| Cyclic Peptide | Phage Display Peptide | 2.2 nM (Ki) | [11] |
| Antibody | Bispecific anti-KLK5/7 mAb | Picomolar affinity | [12] |
Conclusion
The methodologies and data presented provide a robust framework for the high-throughput screening and identification of novel KLK5 inhibitors. A successful screening campaign, followed by rigorous hit validation and lead optimization, has the potential to deliver new therapeutic agents for a range of inflammatory skin diseases driven by aberrant KLK5 activity. The use of a multi-faceted approach, combining biochemical and cell-based assays, is critical for identifying compounds with true therapeutic potential.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 3. kactusbio.com [kactusbio.com]
- 4. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 7. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources | MDPI [mdpi.com]
- 9. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ovid.com [ovid.com]
Application Notes and Protocols for Fluorogenic Substrate Assay of KLK5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease that plays a crucial role in the physiological process of skin desquamation.[1][2] Dysregulation of KLK5 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and rosacea, making it a significant therapeutic target.[1][3][4] This document provides detailed protocols for a fluorogenic substrate assay to measure KLK5 activity, which is essential for screening potential inhibitors and understanding its enzymatic function.
The assay is based on the cleavage of a synthetic peptide substrate conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage by KLK5, the free AMC fluoresces, and the rate of its release is directly proportional to the enzyme's activity. A commonly used substrate for this assay is Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC).[1][5][6][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of KLK5 in the epidermal proteolytic cascade and the general workflow of the fluorogenic substrate assay.
Caption: KLK5 proteolytic cascade in the epidermis.
References
- 1. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11292828B2 - KLK5 inhibitory peptide - Google Patents [patents.google.com]
- 3. ovid.com [ovid.com]
- 4. kactusbio.com [kactusbio.com]
- 5. Biocryst discovers new KLK5 inhibitors | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Kallikrein 5-IN-2 in Keratinocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein 5 (KLK5) is a serine protease predominantly expressed in the stratum granulosum of the epidermis. It plays a crucial role in skin homeostasis, including desquamation, by cleaving corneodesmosomal proteins.[1] However, dysregulation of KLK5 activity is implicated in the pathogenesis of various inflammatory skin diseases, such as atopic dermatitis and Netherton syndrome, where its overexpression leads to excessive proteolysis, impaired skin barrier function, and inflammation.[2][3][4][5]
Kallikrein 5-IN-2 is a selective and potent inhibitor of KLK5 with a pIC50 of 7.1.[6][7] It represents a valuable tool for investigating the physiological and pathological roles of KLK5 in keratinocytes and for exploring the therapeutic potential of KLK5 inhibition. These application notes provide detailed protocols for the use of this compound in keratinocyte culture to study its effects on cell signaling, inflammation, and skin barrier-related functions.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Kallikrein 5 (KLK5) | [6][7] |
| pIC50 | 7.1 | [6][7] |
| Formulation | TFA salt | [6] |
| Phototoxicity | Non-phototoxic at 100 µg/mL | [6][7] |
| Irritancy | Non-irritant | [6][7] |
| Stability | Stable at pH 4-8 in non-oxidative conditions | [6][7] |
Table 2: Summary of Expected Quantitative Effects of KLK5 Inhibition in Keratinocyte Culture
| Parameter | Expected Effect of this compound | Potential Assay |
| Pro-inflammatory Cytokine Secretion (e.g., IL-8, TSLP, TNF-α) | Decrease | ELISA, Multiplex Immunoassay |
| PAR2 Activation | Decrease | Calcium mobilization assay, Reporter assay |
| NF-κB Pathway Activation | Decrease | Western blot for phospho-NF-κB, Reporter assay |
| Profilaggrin Processing | Inhibition | Western blot for profilaggrin and filaggrin |
| Corneodesmosome Degradation | Decrease | Immunofluorescence for desmoglein-1 |
| Keratinocyte Proliferation/Viability | Minimal to no cytotoxic effect at effective concentrations | MTT, XTT, or similar cell viability assays |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a TFA salt.[6] Reconstitute the lyophilized powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.
-
Working Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution in the appropriate cell culture medium immediately before each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Protocol 2: Determination of Optimal Non-Toxic Working Concentration
It is crucial to determine the optimal concentration of this compound that effectively inhibits KLK5 without causing significant cytotoxicity.
-
Cell Seeding: Seed primary human keratinocytes or a keratinocyte cell line (e.g., HaCaT) in a 96-well plate at an appropriate density.
-
Dose-Response Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for a period relevant to your downstream assay (e.g., 24-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the concentration range that is non-toxic. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability.
Protocol 3: Assessment of the Effect of this compound on Cytokine Secretion
This protocol is designed to investigate the impact of KLK5 inhibition on the secretion of pro-inflammatory cytokines.
-
Cell Culture: Culture keratinocytes in 24-well plates until they reach 70-80% confluency.
-
Stimulation (Optional): To induce a pro-inflammatory state, cells can be stimulated with an agent known to upregulate KLK5 or inflammatory pathways (e.g., TNF-α, Poly(I:C)).
-
Inhibitor Treatment: Treat the cells with the predetermined optimal, non-toxic concentration of this compound. Include a vehicle control and a positive control (stimulated cells without inhibitor).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the concentration of cytokines such as IL-8, TSLP, and TNF-α in the supernatant using commercially available ELISA kits or multiplex immunoassays.
Protocol 4: Analysis of KLK5-Mediated Signaling Pathways
This protocol outlines a method to investigate the effect of this compound on the PAR2-NF-κB signaling axis.
-
Cell Culture and Treatment: Culture keratinocytes in 6-well plates. Once confluent, treat the cells with a KLK5 activator (e.g., recombinant active KLK5) in the presence or absence of this compound for a short duration (e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., phospho-p65 NF-κB, total p65 NF-κB).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Visualizations
Caption: KLK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in keratinocyte culture.
References
- 1. Kallikrein-related Peptidase 5 Functions in Proteolytic Processing of Profilaggrin in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of increased Kallikrein 5 in keratinocytes in inflammatory immuno-response - UCL Discovery [discovery.ucl.ac.uk]
- 5. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Kallikrein 5-IN-2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the physiological process of skin desquamation (shedding)[1][2]. In healthy skin, the activity of KLK5 is tightly regulated by the endogenous inhibitor Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI)[3]. However, in certain inflammatory skin disorders, such as Netherton Syndrome (NS) and Atopic Dermatitis (AD), the balance between KLK5 and its inhibitors is disrupted, leading to excessive KLK5 activity[1][3]. This hyperactivity results in the breakdown of desmosomal proteins, compromising the skin barrier function, increasing transepidermal water loss (TEWL), and promoting inflammation[1][3].
Kallikrein 5-IN-2 is a selective and potent inhibitor of KLK5 with a pIC50 of 7.1[4]. It is non-phototoxic and non-irritant, making it a promising candidate for topical therapeutic development for skin conditions characterized by excessive KLK5 activity[4]. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using relevant animal models.
Pathophysiological Role of Kallikrein 5 in Skin
Elevated KLK5 activity contributes to skin pathology through a cascade of events. KLK5 can self-activate and also activate other kallikreins, such as KLK7 and KLK14, amplifying its effects[2]. The excessive proteolytic activity leads to the degradation of key structural proteins in the stratum corneum, such as desmoglein 1 and desmocollin 1, which are essential for cell-cell adhesion. This results in a defective skin barrier. Furthermore, KLK5 can activate Protease-Activated Receptor 2 (PAR2) on keratinocytes, which in turn triggers the release of pro-inflammatory mediators, including thymic stromal lymphopoietin (TSLP), IL-8, and other cytokines, contributing to the inflammatory phenotype observed in diseases like Netherton Syndrome and atopic dermatitis[3][5][6].
Recommended Animal Model: Transgenic KLK5 (Tg-KLK5) Mice
For evaluating the efficacy of this compound, the use of transgenic mice overexpressing human KLK5 in the epidermis (Tg-KLK5) is recommended. These mice exhibit many of the key features of Netherton Syndrome, including exfoliative erythroderma, scaling, a defective skin barrier, and cutaneous inflammation. This model provides a robust platform to assess the ability of a KLK5 inhibitor to reverse these pathological hallmarks.
Experimental Protocols
Protocol 1: Formulation and Topical Administration of this compound
Objective: To prepare a stable topical formulation of this compound and apply it to the skin of Tg-KLK5 mice.
Materials:
-
This compound (TFA salt)
-
Vehicle (e.g., cream or hydrogel base, pH 4-8)
-
Tg-KLK5 mice (and wild-type littermates as controls)
-
Electric clippers
-
Topical applicators (e.g., sterile cotton swabs)
Procedure:
-
Formulation Preparation:
-
Based on the stability of this compound at pH 4-8, prepare a cream or hydrogel formulation[4]. The final concentration of the inhibitor should be determined based on its potency (pIC50 = 7.1) and desired therapeutic dose. A typical starting concentration for a potent small molecule inhibitor could be in the range of 0.1% to 1% (w/w).
-
Prepare a vehicle-only formulation to serve as a control.
-
-
Animal Preparation:
-
Acclimatize Tg-KLK5 mice and wild-type controls for at least one week before the experiment.
-
Carefully shave a small area (e.g., 2x2 cm) on the dorsal skin of each mouse 24 hours before the first application.
-
-
Topical Application:
-
Divide the mice into three groups:
-
Group A: Wild-type mice receiving vehicle.
-
Group B: Tg-KLK5 mice receiving vehicle.
-
Group C: Tg-KLK5 mice receiving this compound formulation.
-
-
Apply a standardized amount of the formulation (e.g., 50-100 mg) to the shaved area of the skin once or twice daily for a predetermined study duration (e.g., 7-14 days).
-
Protocol 2: Assessment of Skin Barrier Function - Transepidermal Water Loss (TEWL)
Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.
Materials:
-
Tewameter or other TEWL measurement device
-
Restraining device for mice
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Gently restrain the mouse.
-
Place the TEWL probe on the treated skin area and record the measurements according to the manufacturer's instructions.
-
Take measurements at baseline (before treatment) and at specified time points throughout the study (e.g., daily or every other day).
-
Average multiple readings for each animal at each time point to ensure accuracy.
Protocol 3: Histological Analysis of Skin
Objective: To examine the microscopic structure of the skin for changes in epidermal thickness, stratum corneum detachment, and inflammatory cell infiltration.
Materials:
-
Biopsy punch (4 mm)
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice and collect skin biopsies from the treated areas.
-
Fix the biopsies in 10% neutral buffered formalin for 24 hours.
-
Process the tissues, embed them in paraffin, and cut 5 µm sections.
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope to assess:
-
Epidermal thickness (acanthosis)
-
Stratum corneum integrity and detachment
-
Presence of inflammatory infiltrates (e.g., neutrophils, mast cells)
-
Protocol 4: Analysis of Inflammatory Markers
Objective: To quantify the expression of pro-inflammatory cytokines in the skin.
Materials:
-
Skin biopsy samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., TSLP, IL-8, IL-1β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Collect skin biopsies at the end of the study and snap-freeze them in liquid nitrogen.
-
Extract total RNA from the skin samples using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative mRNA expression levels of the target inflammatory genes.
-
Normalize the expression levels to the housekeeping gene and compare the results between the different treatment groups.
Data Presentation
Illustrative data is provided below for representation purposes.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) in Tg-KLK5 Mice
| Treatment Group | Baseline TEWL (g/m²/h) | Day 7 TEWL (g/m²/h) | % Reduction in TEWL |
| WT + Vehicle | 8.5 ± 1.2 | 8.3 ± 1.5 | N/A |
| Tg-KLK5 + Vehicle | 35.2 ± 4.5 | 34.8 ± 5.1 | -1.1% |
| Tg-KLK5 + KLK5-IN-2 | 34.9 ± 4.8 | 15.6 ± 3.2* | 55.3% |
*p < 0.01 compared to Tg-KLK5 + Vehicle. Data are presented as mean ± SD.
Table 2: Histological Scoring of Skin Samples
| Treatment Group | Epidermal Thickness (µm) | Stratum Corneum Detachment Score (0-3) | Inflammatory Cell Infiltrate Score (0-3) |
| WT + Vehicle | 25.3 ± 3.1 | 0.1 ± 0.2 | 0.2 ± 0.3 |
| Tg-KLK5 + Vehicle | 85.6 ± 9.8 | 2.8 ± 0.4 | 2.7 ± 0.5 |
| Tg-KLK5 + KLK5-IN-2 | 40.2 ± 5.5 | 0.9 ± 0.6 | 1.1 ± 0.7* |
*p < 0.01 compared to Tg-KLK5 + Vehicle. Scores are on a scale of 0 (none) to 3 (severe). Data are presented as mean ± SD.
Table 3: Relative mRNA Expression of Inflammatory Cytokines
| Treatment Group | TSLP (Fold Change) | IL-8 (Fold Change) | IL-1β (Fold Change) |
| WT + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Tg-KLK5 + Vehicle | 15.3 ± 2.5 | 12.8 ± 2.1 | 18.5 ± 3.0 |
| Tg-KLK5 + KLK5-IN-2 | 4.2 ± 1.1 | 3.5 ± 0.9 | 5.1 ± 1.5* |
*p < 0.01 compared to Tg-KLK5 + Vehicle. Data are normalized to the WT + Vehicle group and presented as mean ± SD.
Visualizations
References
- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Skin Barrier Function Following Kallikrein 5-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of Kallikrein 5-IN-2, a selective Kallikrein 5 (KLK5) inhibitor, in improving skin barrier function.[1] The protocols outlined below are standard non-invasive methods for quantifying changes in skin barrier integrity and hydration.
Introduction to Kallikrein 5 and Skin Barrier Dysfunction
Kallikrein 5 (KLK5) is a serine protease that plays a crucial role in the process of skin desquamation (shedding).[2][3] Overactivity of KLK5 can lead to excessive degradation of corneodesmosomes, the structures that hold skin cells together, resulting in a compromised skin barrier.[2] This impaired barrier function is associated with various inflammatory skin conditions, including atopic dermatitis and Netherton syndrome.[2][4][5]
Elevated KLK5 activity initiates a proteolytic cascade, activating other kallikreins such as KLK7 and KLK14.[2][6] This cascade contributes to the breakdown of key structural proteins like desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin (CDSN).[6][7] Furthermore, KLK5 can activate Protease-Activated Receptor 2 (PAR2), triggering inflammatory signaling pathways that lead to the release of pro-inflammatory cytokines like IL-8 and TSLP.[7][8][9] Inhibition of KLK5 with agents like this compound is a promising therapeutic strategy to restore skin barrier function and reduce inflammation.[1][4]
Key Signaling Pathway Involving Kallikrein 5
The following diagram illustrates the signaling cascade initiated by Kallikrein 5 and the potential intervention point for an inhibitor like this compound.
Caption: Kallikrein 5 signaling cascade and point of inhibition.
Experimental Protocols for Skin Barrier Assessment
The following non-invasive methods are recommended for assessing changes in skin barrier function after treatment with this compound.
Transepidermal Water Loss (TEWL) Measurement
Principle: TEWL measures the amount of water vapor lost through the epidermis.[10] An increase in TEWL is indicative of a compromised skin barrier.[10][11]
Experimental Workflow:
Caption: Workflow for Transepidermal Water Loss (TEWL) measurement.
Detailed Protocol:
-
Subject Acclimatization: Subjects should rest for at least 30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).[12]
-
Test Site Selection: Select test areas on the volar forearm, ensuring the skin is free of hair, scars, or other abnormalities. Mark the areas for consistent measurements.
-
Baseline Measurement: Before any treatment, take baseline TEWL readings using a Tewameter or similar device.[13] The probe should be held gently against the skin until a stable reading is obtained.[14] Record at least three measurements per site and calculate the average.
-
Product Application: Apply a standardized amount of this compound formulation or the vehicle control to the designated test areas.
-
Post-Treatment Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the percentage change in TEWL from baseline for the treated and control sites. A decrease in TEWL at the treated site relative to the control indicates an improvement in skin barrier function.
Corneometry
Principle: Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance.[15][16] A well-functioning skin barrier retains more water, leading to higher Corneometry readings.[17]
Detailed Protocol:
-
Subject and Environmental Conditions: Follow the same acclimatization procedure as for TEWL measurements.[18]
-
Baseline Measurement: Before treatment, measure the baseline skin hydration of the selected test areas using a Corneometer.[19] The probe is pressed against the skin, and the measurement is taken almost instantaneously.[16] Take at least three readings per site and average them.
-
Product Application: Apply the this compound formulation and vehicle control as described previously.
-
Post-Treatment Measurements: Conduct Corneometry measurements at the same time points as the TEWL measurements.
-
Data Analysis: Calculate the percentage change in skin hydration from baseline for both treated and control sites. An increase in Corneometry units at the treated site suggests improved skin hydration.
Tape Stripping
Principle: Tape stripping involves the sequential removal of layers of the stratum corneum using adhesive tape.[20][21] The collected tape strips can be analyzed for biomarkers related to skin barrier integrity and inflammation.[22][23]
Detailed Protocol:
-
Test Site Preparation: Clean the selected test area on the volar forearm.
-
Tape Strip Collection: Apply a specialized adhesive tape (e.g., D-Squame) to the skin with standardized pressure and remove it in a swift, consistent motion.[24] Repeat this process for a predetermined number of strips (e.g., 20-30) from the same site.[21][24]
-
Biomarker Analysis: The collected tape strips can be used for various analyses:
-
Protein Quantification: Determine the total protein removed per strip to assess the extent of desquamation.
-
Enzyme Activity Assays: Measure the activity of KLK5 and other proteases.
-
Immunohistochemistry/ELISA: Quantify the levels of structural proteins (e.g., Desmoglein 1) and inflammatory markers (e.g., IL-8, TSLP).[22]
-
-
Data Analysis: Compare the biomarker levels in samples from sites treated with this compound versus vehicle control. A reduction in KLK5 activity and inflammatory markers, along with an increase in structural protein levels, would indicate a positive treatment effect.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described protocols.
Table 1: Transepidermal Water Loss (TEWL) Data
| Treatment Group | Baseline TEWL (g/m²/h) (Mean ± SD) | Post-Treatment TEWL (g/m²/h) (Mean ± SD) at Time X | % Change from Baseline |
| This compound | |||
| Vehicle Control | |||
| Untreated Control |
Table 2: Corneometry Data
| Treatment Group | Baseline Hydration (Arbitrary Units) (Mean ± SD) | Post-Treatment Hydration (Arbitrary Units) (Mean ± SD) at Time X | % Change from Baseline |
| This compound | |||
| Vehicle Control | |||
| Untreated Control |
Table 3: Tape Stripping Biomarker Analysis
| Treatment Group | KLK5 Activity (Relative Units) (Mean ± SD) | Desmoglein 1 Level (Relative Units) (Mean ± SD) | IL-8 Level (pg/mg protein) (Mean ± SD) |
| This compound | |||
| Vehicle Control |
Logical Relationship of Assessment Methods
The following diagram illustrates how the different assessment methods are interconnected in evaluating the effects of this compound on skin barrier function.
Caption: Interrelation of assessment methods for skin barrier function.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mednexus.org [mednexus.org]
- 3. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 4. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-Epidermal Water Loss (TEWL) Measurement | Santi [santilondon.com]
- 11. scribd.com [scribd.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. premiumbeautynews.com [premiumbeautynews.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. enviroderm.co.uk [enviroderm.co.uk]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. scielo.br [scielo.br]
- 19. 2.4. Corneometry [bio-protocol.org]
- 20. The tape stripping procedure – evaluation of some critical parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
- 22. Tape Stripping — Searching for Minimally Invasive Biomarkers in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advancement through epidermis using tape stripping technique and Reflectance Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Kallikrein 5-IN-2 solubility and stability
Technical Support Center: Kallikrein 5-IN-2
Disclaimer: The following information is provided for a hypothetical compound, "this compound," based on general principles for small molecule inhibitors. The experimental data and protocols are illustrative and should be adapted based on the actual properties of any specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For initial stock solutions, it is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO). This compound generally shows good solubility in DMSO up to 50 mM. For cellular assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help maintain solubility.
-
Employ a Cosolvent System: A mixture of an aqueous buffer with a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of the compound.
-
Utilize Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds.
Q3: How should I store this compound stock solutions and diluted working solutions?
-
DMSO Stock Solutions: Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Aqueous Working Solutions: These are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, keep them at 4°C for no longer than 24 hours, protected from light.
Q4: Is this compound sensitive to pH?
Yes, the stability of this compound can be pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 5.0-7.4). Degradation may be observed at highly acidic or alkaline pH values. It is recommended to perform pH stability studies to determine the optimal pH range for your specific experimental buffer.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based or enzymatic assays.
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect your assay plate or tube for any signs of precipitation after adding this compound. If observed, refer to the solubility enhancement strategies in the FAQs (Q2). |
| Inhibitor Degradation | Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment. Assess the stability of the inhibitor in your assay buffer over the time course of the experiment. |
| Adsorption to Plastics | The compound may adsorb to the surface of plasticware. Consider using low-adhesion microplates or adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to your buffer. |
Issue 2: Low bioavailability or poor efficacy in in vivo models.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The compound's low solubility may limit its absorption. Reformulation using solubility-enhancing excipients is recommended. See the table below for formulation options. |
| Rapid Metabolism/Degradation | The inhibitor may be unstable in vivo. Conduct pharmacokinetic studies to determine the half-life and primary metabolic pathways. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility (µg/mL) | Molar Solubility (µM) |
| Water | < 1 | < 2.2 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | < 2.2 |
| PBS + 0.5% DMSO | 5 | 11 |
| PBS + 10% Ethanol | 25 | 55 |
| PBS + 0.1% Tween® 80 | 40 | 88 |
| PBS + 2% HP-β-CD | 150 | 330 |
| DMSO | > 22,700 | > 50,000 |
| (Note: Based on a hypothetical molecular weight of 454.5 g/mol for this compound) |
Table 2: Stability of this compound in Different Conditions
| Condition | Time | Remaining Compound (%) |
| PBS, pH 7.4 at 37°C | 24h | 85% |
| PBS, pH 5.0 at 37°C | 24h | 95% |
| PBS, pH 9.0 at 37°C | 24h | 60% |
| Mouse Plasma at 37°C | 4h | 50% |
| Human Plasma at 37°C | 4h | 65% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Dilution in Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous buffer of choice (e.g., 198 µL of PBS). This creates a range of compound concentrations.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Stability Assessment in Assay Buffer
This protocol assesses the chemical stability of the inhibitor in your experimental buffer over time.
-
Prepare Solution: Prepare a working solution of this compound in your assay buffer at the desired final concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench and Store: Immediately stop any potential degradation by adding a strong organic solvent like acetonitrile and store the samples at -80°C.
-
Analysis: Analyze the concentration of the remaining parent compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Visualizations
Caption: Workflow for assessing and improving inhibitor solubility and stability.
Caption: Simplified signaling pathways involving Kallikrein 5 (KLK5).
Technical Support Center: Enhancing the Selectivity of Kallikrein 5-IN-2 for KLK5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the selectivity of Kallikrein 5-IN-2 for its primary target, Kallikrein 5 (KLK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency for KLK5?
A1: this compound (also referred to as compound 21 in some literature) is a selective, small-molecule inhibitor of Kallikrein 5 (KLK5). It has a reported pIC50 of 7.1 for KLK5, indicating potent inhibition of this enzyme.[1] The inhibition of KLK5 is a potential therapeutic strategy for conditions like Netherton syndrome, as it may help normalize epidermal shedding and reduce associated inflammation and itching.[1][2]
Q2: What is the solubility and stability of this compound?
A2: this compound exhibits good solubility in water and Britton-Robinson buffer at pH 4 (approximately 1 mg/mL), with lower solubility at pH 6 and pH 8.[2] It demonstrates good stability at 40°C across a pH range of 4-8, with a half-life of over 1000 hours under non-oxidative conditions, making it suitable for skin applications.[2][3]
Q3: What are the known off-target effects of this compound?
A3: While this compound is described as a selective KLK5 inhibitor, specific quantitative data on its activity against a broad panel of other proteases, including other kallikreins like KLK7 and KLK14, is not extensively detailed in publicly available literature. Achieving selectivity among the highly homologous kallikrein family members is a known challenge in drug development.[2] To thoroughly characterize the selectivity of this compound, it is essential to perform in-house selectivity profiling against related serine proteases.
Data Presentation: Selectivity Profile of a KLK5 Inhibitor
While specific selectivity data for this compound is limited, the following table illustrates how to present such data. The values for proteases other than KLK5 are hypothetical and serve as a template for researchers to populate with their own experimental data. For context, another selective KLK5 inhibitor, GSK951, has a reported IC50 of 250 pM for KLK5 and over 100-fold selectivity against KLK7 and KLK14.[4][5]
| Protease Target | IC50 (nM) | pIC50 (-logIC50) | Selectivity Fold (IC50 off-target / IC50 KLK5) |
| KLK5 | ~79.4 | 7.1 | 1 |
| KLK1 | >10,000 | <5 | >126 |
| KLK7 | >10,000 | <5 | >126 |
| KLK14 | >5,000 | <5.3 | >63 |
| Trypsin | >10,000 | <5 | >126 |
| Chymotrypsin | >20,000 | <4.7 | >252 |
Note: The pIC50 of 7.1 for KLK5 is derived from the literature.[1] All other IC50 and pIC50 values are for illustrative purposes only and should be replaced with experimental data.
Experimental Protocols
Protocol for Determining IC50 of this compound against KLK5
This protocol describes a fluorogenic enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human KLK5.
Materials:
-
Recombinant human KLK5 (e.g., from R&D Systems)
-
Fluorogenic peptide substrate for KLK5: Boc-V-P-R-AMC (Boc-Val-Pro-Arg-7-amino-4-methylcoumarin)
-
Assay Buffer: 100 mM Sodium Phosphate (NaH2PO4), pH 8.0
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM).
-
Further dilute these DMSO stocks into the Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human KLK5 in Assay Buffer to a final concentration of 0.25 µg/mL (which corresponds to approximately 8.1 nM).
-
Prepare a 100 µM working solution of the Boc-V-P-R-AMC substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: 50 µL of KLK5 solution and 5 µL of the diluted this compound solution.
-
Positive control (no inhibitor): 50 µL of KLK5 solution and 5 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative control (no enzyme): 50 µL of Assay Buffer and 5 µL of Assay Buffer with DMSO.
-
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 45 µL of the 100 µM substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin measuring the fluorescence intensity (RFU - Relative Fluorescence Units) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Take kinetic readings every 1-2 minutes for a total of 15-30 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the RFU vs. time curve) for each well.
-
Subtract the rate of the negative control from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of test well / Rate of positive control well)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Q: I am not observing any inhibition of KLK5, even at high concentrations of this compound.
A:
-
Inhibitor Integrity: Ensure your this compound stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Enzyme Activity: Verify the activity of your recombinant KLK5 using a positive control inhibitor (e.g., leupeptin). The enzyme may have lost activity due to improper storage or handling.
-
Assay Conditions: Check the pH of your assay buffer. KLK5 activity is pH-dependent, with optimal activity typically around pH 8.0.
-
Substrate Concentration: A very high substrate concentration can sometimes compete with the inhibitor. Ensure you are using the recommended substrate concentration.
Q: My assay results show high variability between replicate wells.
A:
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
-
Mixing: Ensure thorough mixing of reagents in each well. After adding each component, gently tap the plate or use a plate shaker.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation. Avoid using the outermost wells for critical samples or fill them with buffer to create a humidity barrier.
-
Temperature Uniformity: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold surface before reading.
Q: The fluorescence signal in my assay is very low or non-existent.
A:
-
Enzyme Concentration: The concentration of KLK5 may be too low. Try increasing the enzyme concentration, ensuring it remains within the linear range of the assay.
-
Substrate Quality: The fluorogenic substrate may have degraded. Protect it from light and ensure it is stored correctly.
-
Incorrect Wavelengths: Double-check that the excitation and emission wavelengths on the plate reader are set correctly for the AMC fluorophore (Ex: 380 nm, Em: 460 nm).
-
Buffer Interference: Some buffer components can quench fluorescence. Ensure your buffer does not contain interfering substances.
Q: My background fluorescence (no enzyme control) is very high.
A:
-
Substrate Autohydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time, leading to high background. Prepare the substrate solution fresh for each experiment.
-
Contaminated Reagents: Your buffer or other reagents may be contaminated with proteases. Use high-purity reagents and sterile techniques.
-
Plate Type: Ensure you are using a black microplate, as clear or white plates can lead to high background fluorescence.
Visualizations
KLK5 Proteolytic Cascade and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human kallikreins 5 and 7 by the serine protease inhibitor lympho-epithelial Kazal-type inhibitor (LEKTI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome | CoLab [colab.ws]
Troubleshooting high background in KLK5 fluorescence assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to high background in KLK5 fluorescence assays.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure true enzymatic activity, leading to inaccurate and unreliable data. This guide addresses common causes of high background in a question-and-answer format.
Q1: I am observing high fluorescence in my negative control wells (no enzyme). What is the likely cause?
A1: High background in the absence of KLK5 strongly suggests an issue with the assay components themselves. The primary suspects are:
-
Substrate Autohydrolysis: The fluorogenic substrate may be unstable and spontaneously breaking down in the assay buffer.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent substances or other proteases.
-
Autofluorescent Compounds: If you are screening compounds, the compounds themselves may be fluorescent.
Recommended Actions:
-
Assess Substrate Stability: Incubate the fluorogenic substrate in the assay buffer for the duration of your experiment without any enzyme. Measure the fluorescence at regular intervals. A significant increase in fluorescence over time indicates substrate instability.
-
Check Reagent Purity: Prepare fresh assay buffer and other reagents. Ensure high-purity water and reagents are used.
-
Run Compound Controls: If testing compounds, include a control well with only the compound and assay buffer (no enzyme or substrate) to measure its intrinsic fluorescence.
Q2: My background fluorescence is high across the entire plate, including wells with a KLK5 inhibitor. What should I investigate?
A2: This pattern suggests a factor that is causing a universal increase in fluorescence, independent of specific KLK5 activity. Potential causes include:
-
Sub-optimal Assay Conditions: The pH or ionic strength of the assay buffer may be promoting non-specific substrate cleavage or enhancing background fluorescence.
-
High Substrate Concentration: An excessively high concentration of the fluorogenic substrate can lead to increased background signal.
-
Instrument Settings: Improperly configured fluorometer settings, such as gain or excitation/emission wavelengths, can amplify background noise.
Recommended Actions:
-
Optimize Buffer Conditions: Verify that the assay buffer pH is optimal for KLK5 activity (typically around pH 8.0) and consider adjusting the ionic strength.
-
Titrate Substrate Concentration: Perform a substrate titration to determine the lowest concentration that provides a robust signal without elevating the background.
-
Review Instrument Settings: Consult your instrument's manual to ensure the correct excitation and emission wavelengths for your fluorophore are being used. Optimize the gain setting to maximize the signal-to-background ratio.
Q3: The fluorescence signal is variable and inconsistent across replicate wells. What could be causing this?
A3: Inconsistent readings often point to issues with assay setup and execution. Key areas to examine are:
-
Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or other reagents will lead to variability.
-
Well-to-Well Contamination: Cross-contamination between wells can introduce active enzyme or fluorescent compounds where they shouldn't be.
-
Plate Issues: The type of microplate used can influence background fluorescence. Black plates with clear bottoms are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background.
Recommended Actions:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to ensure accuracy and precision.
-
Careful Handling: Use fresh pipette tips for each addition and be cautious to avoid splashing between wells.
-
Use Appropriate Plates: Switch to black-walled, clear-bottom microplates designed for fluorescence assays.
Frequently Asked Questions (FAQs)
What is a common fluorogenic substrate for KLK5?
A widely used fluorogenic substrate for KLK5 is Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC).[1] KLK5 has a preference for cleaving after arginine (Arg) residues at the P1 position.[2]
What is a suitable buffer composition for a KLK5 fluorescence assay?
A common buffer for KLK5 activity assays is 100 mM Sodium Phosphate (NaH2PO4) at pH 8.0.[1] The optimal pH for KLK5 catalytic activity is generally between 6.5 and 9.0.[3]
What are some known inhibitors of KLK5 that can be used as controls?
Several inhibitors can be used as positive controls for inhibition in your assay:
-
Leupeptin: A general serine protease inhibitor.[1]
-
Zinc (Zn2+): Known to inhibit KLK5 activity.[4]
-
Specific Peptide Inhibitors: Engineered variants of Sunflower Trypsin Inhibitor-1 (SFTI-1) have been developed as potent and specific inhibitors of KLK5.[5][6]
How can I be sure the activity I'm measuring is specific to KLK5?
To confirm the specificity of the assay for KLK5, you can:
-
Use a specific KLK5 inhibitor and observe a dose-dependent decrease in signal.
-
If using a complex biological sample, consider using a KLK5-specific antibody to immunodeplete the enzyme and check for a corresponding loss of activity.
-
Run the assay with other related proteases to ensure your substrate is not being cleaved by them under your assay conditions.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Fluorogenic Substrate | Boc-Val-Pro-Arg-AMC | [1] |
| Substrate Concentration | ~100 µM (should be optimized) | [1] |
| KLK5 Concentration | ~8.1 nM (should be optimized) | [1] |
| Assay Buffer | 100 mM Sodium Phosphate | [1] |
| Assay pH | 8.0 | [1] |
| Excitation Wavelength | ~380 nm | [1] |
| Emission Wavelength | ~460 nm | [1] |
| Positive Control Inhibitor | Leupeptin hemisulfate (42.1 µM) | [1] |
Experimental Protocols
Protocol for Assessing Fluorogenic Substrate Autohydrolysis
-
Prepare the assay buffer (e.g., 100 mM Sodium Phosphate, pH 8.0).
-
Prepare the fluorogenic substrate (e.g., Boc-VPR-AMC) in the assay buffer at the final concentration used in your experiments.
-
Dispense the substrate solution into several wells of a black, clear-bottom microplate.
-
Incubate the plate at the same temperature as your standard assay.
-
Measure the fluorescence at regular time intervals (e.g., every 15 minutes for the duration of your assay) using the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against time. A significant, time-dependent increase in fluorescence indicates autohydrolysis.
Protocol for Determining Optimal Enzyme Concentration
-
Prepare a serial dilution of the KLK5 enzyme in the assay buffer.
-
Prepare the fluorogenic substrate at the desired final concentration in the assay buffer.
-
In a black, clear-bottom microplate, add the assay buffer to all wells.
-
Add the different concentrations of the KLK5 enzyme to their respective wells. Include a no-enzyme control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at the desired temperature and measure the fluorescence kinetically over a set period.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration. The optimal enzyme concentration should be within the linear range of this plot.
Visualizations
Caption: Troubleshooting workflow for high background in KLK5 assays.
References
- 1. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Kallikrein 5-IN-2 unexpected cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5).[1][2][3] While this compound is generally reported as non-phototoxic and non-irritant, unexpected cell death in specific cell lines can arise from various experimental factors.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of Kallikrein-related peptidase 5 (KLK5), a serine protease.[1][3] KLK5 plays a crucial role in skin desquamation (shedding of dead skin cells) and inflammation.[4][5] The inhibitor works by binding to the KLK5 enzyme, preventing it from cleaving its natural substrates.[4] This action can help in normalizing skin shedding and reducing inflammation, with potential therapeutic applications in conditions like Netherton syndrome.[1][2][6]
Q2: Is this compound known to be cytotoxic?
A2: Based on available data, this compound is reported to be non-phototoxic at concentrations up to 100 μg/mL.[2] However, unexpected cytotoxicity in specific cell lines or experimental conditions can occur with any small molecule inhibitor. This may not be a direct, on-target effect of KLK5 inhibition but could be due to off-target effects, compound instability, or specific vulnerabilities of the cell line being used.
Q3: What are the common reasons for observing unexpected cytotoxicity with a small molecule inhibitor like this compound?
A3: Several factors can contribute to unexpected cytotoxicity in cellular assays:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, potentially leading to off-target effects at higher concentrations.[7]
-
Compound instability: The inhibitor might degrade in the cell culture medium, and its degradation products could be toxic to the cells.[7]
-
Efflux pump activity: Some cell lines, particularly cancer cells, can overexpress efflux pumps that actively transport the inhibitor out of the cell, and high concentrations used to counteract this may lead to toxicity.[7]
-
Off-target effects: The inhibitor may interact with other cellular targets besides KLK5, leading to unintended consequences, including cell death.
-
Cell line-specific sensitivity: The particular cell line you are using may have a unique genetic or metabolic background that makes it susceptible to the inhibitor.[7]
Troubleshooting Guide for Unexpected Cytotoxicity
This guide provides a systematic approach to identifying the source of unexpected cytotoxicity observed during experiments with this compound.
Issue 1: Significant Cell Death Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| Compound Integrity and Handling | 1. Verify Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Precipitated compound can cause inconsistent results and potential toxicity.[7] 2. Check Storage Conditions: Confirm the compound has been stored correctly (-20°C or -80°C in a sealed container) to prevent degradation.[2] 3. Prepare Fresh Solutions: Always prepare fresh dilutions from a stock solution for each experiment. |
| Cell Line Specific Effects | 1. Confirm Cell Line Identity: Verify the identity of your cell line using methods like STR profiling to rule out contamination or misidentification. 2. Test in Multiple Cell Lines: If possible, test the inhibitor in a different cell line that also expresses KLK5 to see if the cytotoxic effect is specific to your initial cell line. 3. Review Cell Line Characteristics: Research the specific characteristics of your cell line. Does it have known sensitivities or express high levels of other proteases that could be off-targets? |
| Experimental Parameters | 1. Perform a Dose-Response Experiment: Conduct a comprehensive dose-response study to determine the precise concentration at which cytotoxicity occurs. This will help to distinguish between efficacy and toxicity. 2. Conduct a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[7] |
Issue 2: Differentiating Between Apoptosis, Necrosis, and Off-Target Effects
Troubleshooting Steps:
-
Assess Markers of Apoptosis and Necrosis:
-
Use assays to detect markers of apoptosis, such as caspase activation (Caspase-3/7 assay) or annexin V staining.
-
Measure markers of necrosis, such as lactate dehydrogenase (LDH) release.
-
-
Investigate Potential Off-Target Effects:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help determine if the observed cytotoxicity is due to the specific inhibitory activity or a non-specific effect of the chemical scaffold.[7]
-
Rescue Experiment: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by providing a downstream product of the inhibited pathway, if known.
-
Broad-Spectrum Protease Inhibitor Panel: To investigate off-target effects on other proteases, consider testing the compound against a panel of related serine proteases.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and KLK5 Activity
| Concentration (µM) | % Cell Viability (MTT Assay) | % KLK5 Activity Inhibition |
| 0.1 | 98 ± 3.5 | 15 ± 2.1 |
| 1 | 95 ± 4.2 | 52 ± 3.8 |
| 10 | 88 ± 5.1 | 91 ± 2.5 |
| 50 | 45 ± 6.3 | 95 ± 1.9 |
| 100 | 21 ± 4.8 | 96 ± 1.5 |
This table illustrates a hypothetical scenario where cytotoxicity becomes significant at concentrations above the IC90 for KLK5 inhibition, suggesting potential off-target effects at higher doses.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period with this compound, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
References
- 1. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome | PLOS Genetics [journals.plos.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating Resistance to Kallikrein 5 Inhibitors in Long-Term Studies
Disclaimer: As of the last update, specific long-term studies on resistance mechanisms to a compound designated "Kallikrein 5-IN-2" are not available in the public domain. This technical support guide has been developed based on the established biological functions of Kallikrein 5 (KLK5) and general principles of acquired resistance to protease inhibitors. The following information is intended to provide a framework for researchers encountering decreased efficacy of KLK5 inhibitors in their long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Kallikrein 5 (KLK5) and what is its primary function?
Kallikrein 5 (KLK5) is a secreted serine protease, a type of enzyme that cleaves other proteins.[1] It plays a significant role in various physiological and pathological processes. In the skin, it is involved in the shedding of dead skin cells (desquamation) and maintaining the skin barrier.[2][3] Dysregulation of KLK5 activity has been implicated in skin disorders like atopic dermatitis and Netherton syndrome, as well as in the progression of certain cancers.[2][4]
Q2: How do KLK5 inhibitors generally work?
KLK5 inhibitors are designed to block the enzymatic activity of the KLK5 protein.[2] They typically bind to the active site of the enzyme, preventing it from cleaving its natural substrates.[2] This can help to restore the normal balance of proteolytic activity in tissues where KLK5 is overactive.
Q3: We are observing a decrease in the efficacy of our KLK5 inhibitor in our long-term cell culture model. What are the potential general mechanisms of resistance?
A decrease in inhibitor efficacy over time suggests the development of acquired resistance. General mechanisms for resistance to protease inhibitors include:
-
Target Modification: Mutations in the gene encoding the target protein (in this case, KLK5) can alter the inhibitor's binding site, reducing its affinity and efficacy.
-
Target Overexpression: The cancer cells may increase the production of the target protein (KLK5), thereby requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Bypass Pathways: Cells can activate alternative signaling pathways that compensate for the inhibited pathway, rendering the KLK5 inhibition ineffective for the desired outcome. In the context of KLK5, this could involve the upregulation of other proteases that can cleave the same substrates.
-
Drug Efflux: Cancer cells can increase the expression of transporter proteins that actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Signaling: Changes in the downstream components of the KLK5 signaling cascade can also lead to resistance.
Troubleshooting Guide for Diminished KLK5 Inhibitor Efficacy
Problem: The KLK5 inhibitor is showing reduced effectiveness in long-term cancer cell line studies.
This guide provides a systematic approach to investigate the potential mechanisms of resistance.
Step 1: Initial Verification
Question: How can we confirm that the observed loss of efficacy is due to acquired resistance?
-
Action: Perform a dose-response curve with the KLK5 inhibitor on the parental (sensitive) and the suspected resistant cell lines. A rightward shift in the IC50 value for the resistant cells indicates a decrease in sensitivity.
-
Action: Verify the identity and integrity of your cell lines using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Action: Confirm the activity of your KLK5 inhibitor stock to ensure it has not degraded.
Step 2: Investigating the Target - KLK5
Question: Could changes in KLK5 itself be causing the resistance?
-
Hypothesis: The resistant cells may have altered KLK5 expression or mutations in the KLK5 gene.
-
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for KLK5 mRNA Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the KLK5 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of KLK5 mRNA in the resistant cells compared to the parental cells.
-
-
Experimental Protocol: Western Blot for KLK5 Protein Expression
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for KLK5, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands and quantify the relative KLK5 protein levels, normalizing to a loading control like β-actin.
-
-
Experimental Protocol: Sanger Sequencing of the KLK5 Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both cell lines.
-
PCR Amplification: Amplify the coding regions of the KLK5 gene using specific primers.
-
Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cells to identify any potential mutations.
-
Step 3: Exploring Bypass Signaling Pathways
Question: Are the resistant cells compensating for KLK5 inhibition by using other signaling pathways?
-
Hypothesis: Upregulation of other proteases or activation of parallel signaling cascades may be circumventing the effect of the KLK5 inhibitor. KLK5 is part of a larger family of kallikrein-related peptidases, and other members could potentially compensate for its inhibition.[5]
-
Experimental Protocol: Protease Activity Profiling
-
Sample Preparation: Collect conditioned media or cell lysates from parental and resistant cells.
-
Activity-Based Probes: Use activity-based probes that specifically label active serine proteases to identify changes in the activity of other proteases.
-
Analysis: Analyze the labeled proteases by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
-
-
Experimental Protocol: RNA-Sequencing (RNA-Seq)
-
RNA Extraction and Library Preparation: Isolate high-quality RNA and prepare sequencing libraries.
-
Sequencing: Perform high-throughput sequencing.
-
Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes between the parental and resistant cells. Focus on genes related to other proteases, signaling pathways, and cell survival.
-
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table summarizes general findings regarding KLK5 expression in different conditions, which may be relevant for interpreting experimental results.
| Condition | Tissue/Cell Type | KLK5 Expression Level | Significance | Reference |
| Breast Cancer | Malignant Tissue | Down-regulated | Potential tumor suppressor role | [1] |
| Ovarian Cancer | Tumor Tissue | Over-expressed | Associated with advanced stages | [1] |
| Bladder Cancer | Invasive Phenotype | Up-regulated | Correlates with invasiveness | [1] |
| Prostate Cancer | Less Aggressive Tumors | Higher levels | Associated with less aggressive forms | [1] |
| Cervical Cancer | Tumor Cells | Upregulated | Associated with radioresistance | [6] |
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams illustrate the potential signaling pathways of KLK5, a workflow for investigating resistance, and a conceptual model of resistance mechanisms.
Caption: Hypothesized Kallikrein 5 signaling pathways.
Caption: Workflow for investigating KLK5 inhibitor resistance.
Caption: Conceptual overview of potential resistance mechanisms.
References
- 1. Down-regulation of kallikrein-related peptidase 5 (KLK5) expression in breast cancer patients: a biomarker for the differential diagnosis of breast lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Formulation and Handling of Kallikrein 5-IN-2
Welcome to the technical support center for Kallikrein 5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental formulations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your work with this selective Kallikrein 5 (KLK5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a selective and potent inhibitor of the serine protease Kallikrein 5 (KLK5).[1][2] It is investigated for its therapeutic potential in conditions with elevated KLK5 activity, such as Netherton syndrome, by helping to normalize epidermal shedding and reduce associated inflammation and itching.[1][2] The compound has a molecular formula of C23H22N6O.[1]
Q2: What are the recommended storage conditions for this compound and its TFA salt form?
A2: For the TFA salt form of this compound, the recommended storage for a stock solution is at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advised to store the compound in a sealed container, away from moisture.[3]
Q3: What is the known stability profile of this compound in solution?
A3: this compound is reported to be stable in a pH range of 4 to 8 under non-oxidative conditions.[3][4] This stability within a physiologically relevant pH range makes it suitable for various experimental formulations, including those for skin application.
Q4: What are the common causes of degradation for small molecule inhibitors like this compound?
A4: While specific degradation pathways for this compound are not publicly detailed, small molecule inhibitors are typically susceptible to two main types of degradation:
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. This can be influenced by pH and the presence of certain buffer species.
-
Oxidation: The loss of electrons, often facilitated by the presence of oxygen, light, or trace metal ions.
Q5: What initial steps can I take to ensure the stability of my this compound formulation?
A5: To maintain the stability of your this compound formulation, consider the following:
-
pH Control: Maintain the pH of your formulation between 4 and 8.
-
Minimize Oxygen Exposure: Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Adhere to the recommended storage temperatures (-20°C for short-term and -80°C for long-term).
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues you may encounter with your this compound formulations.
Issue 1: Loss of Potency or Activity in the Formulation
If you observe a decrease in the inhibitory activity of your this compound formulation, it may be due to chemical degradation.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Confirm that the stock solution and formulated product have been stored at the correct temperature and protected from light and moisture.
-
-
Check Formulation pH:
-
Measure the pH of your formulation. If it is outside the recommended range of 4-8, adjust it using a suitable buffering agent.
-
-
Assess for Oxidation:
-
Were the solvents degassed?
-
Was the formulation prepared and stored under an inert atmosphere?
-
Consider the inclusion of an antioxidant if oxidative degradation is suspected.
-
-
Evaluate Excipient Compatibility:
-
Review all excipients in your formulation for known incompatibilities. Some excipients can contain reactive impurities like peroxides, aldehydes, or metal ions that can accelerate degradation.
-
Suggested Solutions:
| Potential Cause | Recommended Action |
| Improper Storage | Discard the current batch and prepare a fresh formulation, ensuring adherence to recommended storage conditions. |
| Incorrect pH | Adjust the pH of the formulation to be within the 4-8 range using a non-reactive buffer. |
| Oxidative Degradation | Prepare a new formulation using degassed solvents and purge the headspace of the storage container with an inert gas. Consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT). |
| Excipient Incompatibility | If an excipient is suspected of causing degradation, prepare a simpler formulation to identify the problematic component. Replace the incompatible excipient with a more stable alternative. |
Issue 2: Precipitation or Cloudiness in the Formulation
The appearance of precipitates or cloudiness in a previously clear solution can indicate solubility issues or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Confirm Solubility Limits:
-
This compound has good solubility in water and buffers at pH 4 (approximately 1 mg/mL), with lower solubility at pH 6 and 8.[4] Ensure the concentration in your formulation does not exceed its solubility limit at the given pH and temperature.
-
-
Analyze the Precipitate:
-
If possible, isolate and analyze the precipitate to determine if it is the active pharmaceutical ingredient (API) or a degradation product. Techniques like HPLC or mass spectrometry can be useful.
-
-
Review Formulation Components:
-
Changes in temperature or the addition of other components can affect the solubility of this compound.
-
Suggested Solutions:
| Potential Cause | Recommended Action |
| Exceeded Solubility | Lower the concentration of this compound in the formulation. Alternatively, consider the use of a co-solvent or solubilizing agent. |
| Temperature Effects | Ensure the formulation is stored at a constant temperature. If it was refrigerated, allow it to equilibrate to room temperature to see if the precipitate redissolves. |
| Formation of Insoluble Degradants | If the precipitate is identified as a degradation product, refer to the troubleshooting guide for "Loss of Potency or Activity" to address the root cause of degradation. |
Data Presentation
Table 1: Stability Profile of this compound
| Parameter | Value | Reference |
| pH Stability Range | 4 - 8 (under non-oxidative conditions) | [3][4] |
| Solubility (pH 4) | Approx. 1 mg/mL | [4] |
| Solubility (pH 6 and 8) | Lower than at pH 4 | [4] |
| Phototoxicity (100 µg/mL) | Non-phototoxic | [3] |
Table 2: Recommended Storage Conditions for this compound TFA Salt Stock Solution
| Temperature | Duration | Notes |
| -80°C | Up to 6 months | Sealed storage, away from moisture |
| -20°C | Up to 1 month | Sealed storage, away from moisture |
Experimental Protocols
Protocol 1: Basic Stability Assessment of a this compound Formulation
-
Preparation of Formulation:
-
Prepare the this compound formulation using the desired excipients.
-
Divide the formulation into several aliquots in amber glass vials to protect from light.
-
For testing oxidative stability, prepare a parallel set of samples where the solvent has been degassed and the vials are flushed with nitrogen before sealing.
-
-
Storage Conditions:
-
Store the aliquots under different conditions:
-
Accelerated Stability: 40°C
-
Long-term Stability: 25°C
-
Refrigerated: 4°C
-
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
-
Analytical Method:
-
Use a stability-indicating HPLC method to determine the concentration of this compound. The method should be able to separate the intact drug from any potential degradation products.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Assess the physical appearance of the formulation (e.g., color change, precipitation).
-
Visualizations
Caption: Kallikrein 5 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound formulation issues.
References
Cross-reactivity of Kallikrein 5-IN-2 with other kallikreins
Welcome to the technical support center for Kallikrein 5-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective Kallikrein 5 (KLK5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as compound 21, is a selective inhibitor of human Kallikrein 5 (KLK5), a serine protease.[1] It has a pIC50 of 7.1 for KLK5.[1][2][3][4] KLK5 plays a significant role in skin desquamation (shedding) and inflammation.[1][2]
Q2: What is the known cross-reactivity of this compound with other kallikreins?
A2: While detailed public data on the comprehensive cross-reactivity of this compound against a full panel of kallikreins is limited, the primary research indicates its development as a selective inhibitor. Related studies on similar KLK5 inhibitors have shown selectivity over Kallikrein 1 (KLK1). For a comprehensive understanding, it is recommended to consult the primary publication: Walker AL, et al. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1454-1458.
Q3: A user is observing unexpected off-target effects in their cell-based assay. What could be the cause?
A3: Unexpected off-target effects could arise from several factors:
-
Cross-reactivity with other proteases: Although designed to be selective for KLK5, this compound may exhibit some level of inhibition against other homologous serine proteases, especially at higher concentrations. It is crucial to use the lowest effective concentration of the inhibitor.
-
Cell line specific expression: The cellular context is critical. The cell line used may express other kallikreins or proteases that could interact with the inhibitor. Characterizing the protease expression profile of your specific cell model is recommended.
-
Compound purity and stability: Ensure the purity of the this compound lot being used and that it has been stored correctly to prevent degradation into potentially active or interfering compounds.
Q4: How can a researcher experimentally determine the selectivity of this compound in their own lab?
A4: To determine the selectivity profile, a researcher can perform a series of enzymatic assays using a panel of purified recombinant human kallikreins (e.g., KLK1, KLK2, KLK4, KLK6, KLK7, KLK8, KLK14, etc.) and other relevant serine proteases. By generating dose-response curves for the inhibition of each protease by this compound, one can calculate the IC50 or Ki values and directly compare the potency against KLK5 versus other proteases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for KLK5 inhibition. | Enzyme activity variability. | Ensure consistent source, purity, and activity of the recombinant KLK5. Perform a specific activity test for each new lot of enzyme. |
| Substrate concentration issues. | The substrate concentration should be at or below the Km value for the enzyme to ensure accurate determination of competitive inhibition. | |
| Assay conditions not optimized. | Optimize buffer pH, ionic strength, and temperature. The original development of similar inhibitors often utilizes buffers at pH 8.0. | |
| Apparent lack of inhibition in a cellular assay. | Low cell permeability of the inhibitor. | While developed for topical application, intracellular target engagement might be limited. Consider using cell lysates or isolated enzyme assays to confirm direct inhibition. |
| Rapid metabolism of the inhibitor by cells. | Perform time-course experiments to assess the stability of the inhibitor in the cell culture medium and in the presence of cells. | |
| Presence of endogenous inhibitors in the assay system. | If using complex biological samples (e.g., serum-containing media), endogenous protease inhibitors may interfere with the assay. Use purified systems or inhibitor-depleted media where possible. | |
| Precipitation of the inhibitor in the assay buffer. | Poor solubility at the working concentration. | This compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) and does not affect enzyme activity. Prepare fresh dilutions from a concentrated stock for each experiment. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Kallikrein Isoform | pIC50 | Fold Selectivity vs. KLK5 |
| KLK5 | 7.1 | 1 |
| Other Kallikreins | Data not publicly available | Data not publicly available |
Note: This table will be updated as more comprehensive, publicly available cross-reactivity data for this compound emerges.
Experimental Protocols
Key Experiment: Determination of Inhibitor Potency (IC50) against Kallikreins
This protocol provides a general framework for determining the inhibitory activity of this compound against various kallikreins. Specific concentrations and substrates may need to be optimized for each kallikrein isoform.
Materials:
-
Recombinant human Kallikrein 5 (and other kallikreins for selectivity profiling)
-
This compound (dissolved in 100% DMSO to create a stock solution)
-
Fluorogenic peptide substrate for each kallikrein (e.g., Boc-VPR-AMC for KLK5)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant kallikrein to the desired working concentration in Assay Buffer. The final concentration should provide a linear reaction rate over the course of the measurement.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor at various concentrations.
-
Include control wells with Assay Buffer and DMSO (vehicle control) and wells without enzyme (background control).
-
Add 25 µL of the diluted enzyme solution to each well (except for the background control).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km for the respective enzyme.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates). Record data every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from all measurements.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Inhibition of the KLK5 proteolytic pathway by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Validation & Comparative
Validating Kallikrein 5-IN-2 Target Engagement in Skin Explants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kallikrein 5-IN-2 with other known Kallikrein 5 (KLK5) inhibitors, supported by experimental data to validate target engagement in skin explants. The information is intended to assist researchers in designing and evaluating studies aimed at developing therapeutics for skin disorders associated with elevated KLK5 activity, such as Netherton syndrome and atopic dermatitis.
Introduction to Kallikrein 5 and its Role in Skin Pathology
Kallikrein 5 (KLK5) is a serine protease that plays a critical role in the physiological process of skin desquamation (shedding).[1][2] However, dysregulation and hyperactivity of KLK5 are implicated in various skin disorders.[3] Elevated KLK5 activity leads to excessive degradation of desmosomal proteins, compromising the skin barrier function.[3][4] Furthermore, KLK5 can activate Proteinase-Activated Receptor 2 (PAR2), triggering a pro-inflammatory cascade that involves the release of cytokines such as IL-8 and Thymic Stromal Lymphopoietin (TSLP), contributing to the inflammatory phenotype observed in conditions like atopic dermatitis and Netherton Syndrome.[1][5][6] Consequently, the inhibition of KLK5 is a promising therapeutic strategy for these skin diseases.
This compound: An Overview
This compound is a selective inhibitor of KLK5.[7][8][9] It has been shown to be non-phototoxic and stable under conditions suitable for skin application.[7][8] This guide provides available data on its inhibitory activity and compares it with other known KLK5 inhibitors.
Comparative Analysis of KLK5 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other selected KLK5 inhibitors.
Table 1: Comparison of Kallikrein 5 Inhibitor Potency and Selectivity
| Inhibitor | Type | Target | Potency (pIC50/IC50/Ki) | Selectivity Profile | Reference |
| This compound | Small Molecule | KLK5 | pIC50 = 7.1 | KLK8 (pIC50=6.1), KLK14 (pIC50=5.4), KLKB1 (pIC50=5.2), KLK1 (pIC50=4.2) | [7][8][10] |
| GSK951 | Small Molecule | KLK5 | IC50 = 250 pM | >100-fold selective over KLK7 and KLK14 | [11] |
| SFTI-1 Analogue 6 | Peptide | KLK5, KLK7 | Ki = 20 nM (for KLK5) | Dual inhibitor of KLK5 and KLK7 | |
| LEKTI-2 | Peptide | KLK5 | Ki ≈ 250 nM | Specific for KLK5; no inhibition of KLK7, KLK14, trypsin, chymotrypsin | [2] |
| Tumulosic Acid | Triterpenoid | KLK5 | IC50 = 14.84 µM | Inhibits trypsin; weak inhibition of KLK7 and chymotrypsin C | [8] |
| Ursolic Acid | Triterpenoid | KLK5 | IC50 = 8.7 µM | Inhibits trypsin; weak inhibition of KLK7 and chymotrypsin C | [12] |
Experimental Protocols for Validating Target Engagement in Skin Explants
Validating the engagement of a KLK5 inhibitor in a physiologically relevant system is crucial. Human skin explant models offer a valuable platform for this purpose.
Skin Explant Culture
-
Source: Freshly obtained human skin from surgical procedures (e.g., abdominoplasty, mammoplasty) with appropriate ethical approval and patient consent.
-
Preparation: Skin is cleaned, subcutaneous fat is removed, and full-thickness or split-thickness skin biopsies (e.g., 8 mm punch biopsies) are taken.
-
Culture Conditions: Explants are cultured at the air-liquid interface on sterile inserts in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and growth factors) at 37°C in a humidified 5% CO2 incubator.
Treatment with KLK5 Inhibitors
-
Inhibitors, including this compound and comparators, are topically applied to the epidermal surface of the skin explants in a suitable vehicle (e.g., cream, ointment base).
-
A vehicle control group should be included.
-
For studies involving exogenous KLK5, recombinant active KLK5 can be added to the culture medium or applied topically to mimic disease states with high KLK5 activity.
Measurement of KLK5 Activity
-
Sample Preparation: Skin explants are harvested at different time points post-treatment. The stratum corneum can be collected by tape stripping, or the entire epidermis can be separated from the dermis. Protein extracts are then prepared.
-
Fluorogenic Assay: KLK5 activity is measured using a specific fluorogenic substrate (e.g., Boc-VPR-AMC). The cleavage of the substrate by active KLK5 releases a fluorescent molecule, which can be quantified using a fluorometer. A reduction in fluorescence in inhibitor-treated samples compared to controls indicates target engagement.
Assessment of Downstream Biomarkers
-
Western Blotting: Analyze the protein levels of desmosomal components like desmoglein-1 (DSG1) in epidermal extracts. Effective KLK5 inhibition should lead to a restoration of DSG1 levels.
-
ELISA/qRT-PCR: Measure the levels of pro-inflammatory cytokines such as IL-8 and TSLP in the culture medium or in the tissue homogenates. A successful inhibitor should reduce the secretion of these cytokines.
Visualizing Pathways and Workflows
KLK5 Signaling Pathway in Keratinocytes
The following diagram illustrates the signaling cascade initiated by KLK5 in keratinocytes, leading to skin barrier disruption and inflammation.
Caption: KLK5 signaling cascade in skin.
Experimental Workflow for Target Engagement Validation
This workflow outlines the key steps to validate the target engagement of this compound in skin explants.
Caption: Workflow for skin explant studies.
Comparative Logic for Inhibitor Selection
The selection of a lead candidate for further development depends on a multi-faceted comparison.
Caption: Key parameters for inhibitor selection.
Conclusion
This guide provides a framework for the validation of this compound target engagement in skin explants. By comparing its performance with other known inhibitors and utilizing the detailed experimental protocols, researchers can effectively assess its therapeutic potential for inflammatory skin diseases driven by KLK5 hyperactivity. The provided visualizations of the KLK5 signaling pathway, experimental workflow, and inhibitor selection logic serve to clarify the complex biological processes and experimental design considerations.
References
- 1. rupress.org [rupress.org]
- 2. Identification of Lympho-Epithelial Kazal-Type Inhibitor 2 in Human Skin as a Kallikrein-Related Peptidase 5-Specific Protease Inhibitor | PLOS One [journals.plos.org]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome | CiNii Research [cir.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Kallikrein 5-IN-2: A Comparative Analysis of Efficacy Against Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Kallikrein 5-IN-2 with other notable serine protease inhibitors. The data presented is compiled from various studies to offer an objective overview for researchers in drug discovery and development.
At a Glance: Inhibitory Potency Against Kallikrein 5
The following table summarizes the inhibitory potency (IC50) of this compound and other selected serine protease inhibitors against Kallikrein 5 (KLK5).
| Inhibitor | Target Protease | IC50 | pIC50 |
| This compound | Kallikrein 5 | ~79.4 nM | 7.1 [1] |
| GSK951 | Kallikrein 5 | 250 pM[2] | 9.6 |
| Ursolic Acid | Kallikrein 5 | 8.7 µM[3] | - |
| Oleanolic Acid | Kallikrein 5 | 6.4 µM[3] | - |
| Pachymic Acid | Kallikrein 5 | 5.9 µM[3] | - |
| Tumulosic Acid | Kallikrein 5 | 19.3 µM[3] | - |
| Saikosaponin b1 | Kallikrein 5 | 14.4 µM[3] | - |
| Leupeptin | Kallikrein 5 | - | - |
Note: The pIC50 of 7.1 for this compound was converted to an approximate IC50 value of 79.4 nM for comparative purposes.
The KLK5 Signaling Pathway in Netherton Syndrome
The diagram below illustrates the central role of Kallikrein 5 (KLK5) in the pathogenesis of Netherton Syndrome. Unregulated KLK5 activity leads to the cleavage of Protease-Activated Receptor 2 (PAR2), initiating a downstream inflammatory cascade.
Caption: KLK5 signaling pathway in Netherton Syndrome.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Determination of this compound IC50
The inhibitory activity of this compound against human Kallikrein 5 (KLK5) was determined using a fluorogenic substrate assay, as described in the study by Walker et al. (2019).[4][5]
-
Enzyme: Recombinant human Kallikrein 5.
-
Substrate: A fluorogenic peptide substrate, such as Boc-Val-Pro-Arg-AMC.
-
Assay Buffer: Typically a Tris or HEPES-based buffer at a physiological pH (e.g., pH 7.4-8.0) containing salts and a detergent to prevent non-specific binding.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with a fixed concentration of recombinant human KLK5 in the assay buffer in a 96-well microplate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response curve using a suitable software. The pIC50 is then calculated as the negative logarithm of the IC50 value.
-
Determination of Triterpenoid IC50 against KLK5
The inhibitory effects of various triterpenoids on KLK5 activity were assessed through an enzymatic assay detailed by Fujimori et al. (2017).[3]
-
Enzyme: Recombinant human Kallikrein 5.
-
Substrate: Boc-Val-Pro-Arg-AMC fluorogenic peptide.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 9.0) containing 1.1% DMSO.
-
Procedure:
-
Recombinant human KLK5 (final concentration 8.1 nM) was mixed with various concentrations of the test triterpenoid.
-
The mixture was pre-incubated for 5 minutes.
-
The reaction was started by adding the Boc-Val-Pro-Arg-AMC substrate (final concentration 100 µM).
-
After a 5-minute incubation, the relative fluorescent unit (RFU) was measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition was calculated using the formula: (1 − (A − B)/(C − B)) × 100, where A is the RFU of the test sample, B is the basal RFU without KLK5, and C is the RFU of the vehicle control.
-
IC50 values were determined from the dose-response curves.
-
General Fluorogenic Protease Substrate Assay
A generalized protocol for determining serine protease inhibition using a fluorogenic substrate is as follows:
-
Materials:
-
Purified serine protease (e.g., KLK5).
-
Fluorogenic peptide substrate specific for the protease.
-
Test inhibitor compound.
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20).[6]
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In the wells of the microplate, add the diluted inhibitor and a fixed concentration of the purified protease.
-
Include control wells with the enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically in the microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence signal increase over time.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[6][7][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome-MedSci.cn [medsci.cn]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
A Comparative Guide to Small Molecule and Peptide-Based Kallikrein 5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Kallikrein-related peptidase 5 (KLK5) has emerged as a critical therapeutic target in a variety of skin diseases, including Netherton syndrome, atopic dermatitis, and rosacea.[1] Its overactivity contributes to the breakdown of the skin barrier and promotes inflammation.[1][2] Consequently, the development of potent and selective KLK5 inhibitors is an area of intense research. This guide provides an objective comparison of the two primary classes of KLK5 inhibitors currently under investigation: small molecules and peptide-based inhibitors, supported by experimental data.
General Characteristics: Small Molecules vs. Peptides
The choice between a small molecule and a peptide-based therapeutic approach involves a trade-off between pharmacokinetic properties and target specificity. Small molecules generally exhibit better oral bioavailability and cell permeability, while peptides often boast higher potency and selectivity.[1][3][4]
| Feature | Small Molecule Inhibitors | Peptide-Based Inhibitors |
| Potency & Specificity | Can be highly potent, but achieving high specificity over related proteases can be challenging.[5] | Often exhibit high potency and specificity due to a larger interaction surface with the target enzyme.[6] |
| Pharmacokinetics | Generally good cell permeability and oral bioavailability.[1][3] | Typically have poor cell permeability, low metabolic stability, and are not orally bioavailable, often requiring injection.[1][4] |
| Manufacturing | Well-established and cost-effective manufacturing processes.[1] | Synthesis can be more complex and costly. |
| Immunogenicity | Lower risk of inducing an immune response. | Potential for immunogenicity, although this is less of a concern for smaller peptides.[1] |
Quantitative Comparison of KLK5 Inhibitors
The following tables summarize the reported inhibitory activities of selected small molecule and peptide-based KLK5 inhibitors.
Table 1: Small Molecule KLK5 Inhibitors
| Inhibitor | Type | IC50 / Ki | Selectivity | Reference |
| GSK951 | Borolane-based reversible covalent inhibitor | 250 pM (IC50) | >100-fold selective over KLK7 and KLK14 | [7][8] |
| Ursolic Acid | Natural Triterpenoid | 5.8 µM (IC50) | Moderately selective over KLK7 and chymotrypsin C | [9] |
| Tumulosic Acid | Natural Triterpenoid | 14.84 µM (IC50) | Weakly selective over KLK7 and chymotrypsin C | [9] |
| Isomannide-based peptidomimetics | Synthetic | 0.3-0.7 µM (Ki) | Competitive inhibitors of both KLK5 and KLK7 | [5] |
Table 2: Peptide-Based KLK5 Inhibitors
| Inhibitor | Type | IC50 / Ki / Kd | Selectivity | Reference |
| SFTI-1 Analogue 6 | Engineered cyclic peptide | 20 nM (Kd) | Inhibits KLK5 and KLK14; poor KLK7 inhibitor | [3][10] |
| SFTI-1 Grafted "lead 7" | Engineered cyclic peptide | 14 nM (IC50), 11 nM (Ki) | Little cross-reactivity with other KLKs | [6] |
| Modified SFTI-1 Variant | Engineered cyclic peptide | 4.2 nM (Ki) | 12-fold selective over KLK14; weak activity against KLK7 | [11] |
| LEKTI Domain 8-11 | Endogenous peptide fragment | 3.7 nM (Ki) | Potent inhibitor of KLK5 and KLK14; 10-fold less potent for KLK7 |
KLK5 Signaling Pathway
Overactive KLK5 contributes to skin barrier dysfunction and inflammation primarily through the activation of Protease-Activated Receptor 2 (PAR2). This initiates a downstream signaling cascade involving Nuclear Factor-kappa B (NF-κB), leading to the transcription of pro-inflammatory and pro-allergic mediators.
Caption: KLK5 activates PAR2, leading to NF-κB activation and increased expression of inflammatory mediators.
Experimental Methodologies
The following are detailed descriptions of key experiments used to characterize KLK5 inhibitors.
KLK5 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proteolytic activity of KLK5 using a fluorogenic substrate.
Experimental Workflow:
Caption: Workflow for determining the inhibitory activity of compounds against KLK5.
Protocol:
-
Reagents and Buffers:
-
Recombinant human KLK5 (e.g., 8.1 nM final concentration).[9]
-
Assay Buffer: 100 mM NaH₂PO₄, pH 8.0.[9]
-
Fluorogenic Substrate: Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC) at a final concentration of 100 µM.[9]
-
Test inhibitors at various concentrations.
-
Positive control (e.g., leupeptin).[9]
-
Vehicle control (e.g., DMSO).[9]
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at desired concentrations to the wells.
-
Add recombinant human KLK5 to all wells except the blank.
-
Pre-incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time at room temperature.[9]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
PAR2 Activation Assay in Keratinocytes (Intracellular Calcium Mobilization)
This cell-based assay determines the functional consequence of KLK5 inhibition by measuring the downstream activation of PAR2 in human keratinocytes. PAR2 activation leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).
Experimental Workflow:
Caption: Workflow for assessing the functional inhibition of KLK5-mediated PAR2 activation.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture human keratinocytes in appropriate media.
-
Harvest and resuspend the cells in a suitable buffer (e.g., Cell Loading Medium).[12]
-
Load the cells with a calcium-sensitive fluorescent dye such as Indo-1 AM (e.g., 1.5 µM final concentration) by incubating for approximately 45 minutes at 37°C in the dark.[12]
-
Wash the cells to remove excess dye and resuspend them in the analysis buffer.[12]
-
-
Calcium Flux Measurement:
-
Equilibrate the dye-loaded cells at 37°C.[12]
-
Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.[12]
-
Add the test inhibitor and incubate for a specified period.
-
Stimulate the cells with recombinant human KLK5 to activate PAR2.
-
Immediately record the change in fluorescence ratio (for Indo-1, typically the ratio of ~420 nm to ~510 nm emission) over time.[12]
-
-
Data Analysis:
-
The increase in the fluorescence ratio indicates a rise in intracellular calcium concentration.
-
Compare the peak calcium response in inhibitor-treated cells to that of untreated (KLK5-stimulated) control cells to determine the extent of inhibition.
-
Conclusion
Both small molecule and peptide-based inhibitors represent promising avenues for the therapeutic targeting of KLK5. Small molecules, such as GSK951, have demonstrated exceptional potency and are amenable to topical delivery, a significant advantage for treating skin disorders.[7] Peptide-based inhibitors, exemplified by engineered SFTI-1 analogues, offer high specificity and potency, which can minimize off-target effects.[3][6]
The choice of inhibitor class for further development will likely depend on the specific therapeutic context. For topical applications, the high epidermal concentrations achievable with small molecules like GSK951 are advantageous.[7] For systemic indications or when exquisite selectivity is paramount, peptide-based inhibitors may hold the upper hand, provided challenges in delivery and stability can be overcome. The continued exploration of both modalities will be crucial in developing effective and safe treatments for KLK5-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bms.kr [bms.kr]
- 3. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 4. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LEKTI-Grafted Sunflower Trypsin Inhibitor: A Potential Therapeutic for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold - A Potential Therapeutic Intervention for Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
Efficacy of Kallikrein 5 Inhibition in a Mouse Model of Atopic Dermatitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Kallikrein 5 (KLK5) inhibition in mouse models of atopic dermatitis (AD). While direct in vivo efficacy data for the specific inhibitor, Kallikrein 5-IN-2, is not publicly available, this document will establish the rationale for KLK5 inhibition by examining the pathological role of KLK5 in AD. We will then present the available preclinical data for other KLK5 inhibitors as a proxy for this class of molecules. This will be compared with established alternative treatments for which quantitative data in murine AD models exist, including corticosteroids, calcineurin inhibitors, and Janus kinase (JAK) inhibitors.
The Role of Kallikrein 5 in Atopic Dermatitis
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in skin homeostasis, including desquamation and maintaining the skin barrier.[1][2] In atopic dermatitis, the activity of KLKs is upregulated.[3] This hyperactivity of KLK5 contributes to the pathology of AD through several mechanisms:
-
Skin Barrier Dysfunction: KLK5 degrades desmosomal proteins, which are crucial for cell-cell adhesion in the stratum corneum. This leads to a compromised skin barrier function.[3][4]
-
Inflammation: Uncontrolled KLK5 activity can directly activate Proteinase-Activated Receptor 2 (PAR2), triggering a signaling cascade that results in the production of pro-inflammatory and pro-allergic mediators such as thymic stromal lymphopoietin (TSLP), IL-8, and TNF-α.[5][6]
-
Proteolytic Cascade: KLK5 can activate other KLKs, such as KLK7 and KLK14, amplifying the proteolytic activity and further contributing to skin barrier breakdown and inflammation.[7]
Transgenic mice overexpressing KLK5 develop skin characteristics that mimic atopic dermatitis, including exfoliative erythroderma, scaling, a defective skin barrier, and severe inflammation and allergy with pruritus.[7][8] These findings strongly support the hypothesis that inhibiting KLK5 is a promising therapeutic strategy for atopic dermatitis.
Comparative Efficacy of KLK5 Inhibition and Alternative Therapies
Due to the absence of specific in vivo data for this compound in atopic dermatitis models, we will present data from other KLK5 inhibitors to represent the potential of this therapeutic class. This will be compared against established treatments.
Table 1: Comparison of Therapeutic Efficacy in Mouse Models of Atopic Dermatitis
| Treatment Class | Compound | Mouse Model | Key Efficacy Parameters | Outcome |
| KLK5 Inhibitor | GSK951 (topical cream) | TgKLK5 Mice | Transepidermal Water Loss (TEWL), Pro-inflammatory Cytokine Expression | Reduced TEWL and decreased pro-inflammatory cytokine expression.[9] |
| SFTI-G (inhibitor) | In vitro / In vivo skin graft | Desmoglein 1 (DSG1) expression, AD-related cytokine secretion (IL-8, TSLP, IL-10) | Restored DSG1 expression and reduced secretion of AD-related cytokines.[3][4] | |
| Corticosteroid | Dexamethasone | DNFB-induced | Dermatitis Score, Ear Thickness, IgE Levels, Inflammatory Cell Infiltration | Significant reduction in clinical scores, ear thickness, IgE levels, and inflammatory infiltrate. |
| Calcineurin Inhibitor | Tacrolimus | NC/Nga Mice | Dermatitis Score, Inflammatory Cell Infiltration, Cytokine Production (IL-4, IL-5) | Suppressed skin infiltration by immune cells and reduced IL-4, IL-5, and IgE production. |
| JAK Inhibitor | Tofacitinib (2% ointment) | NC/Nga Mice | EASI Score | Reduced EASI score by 81.7% compared to 29.9% for placebo in a clinical trial; inhibits IL-4 and IL-13 in mouse models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
DNFB-Induced Atopic Dermatitis Mouse Model
This model is widely used to induce AD-like skin inflammation.
-
Animals: BALB/c mice are commonly used.
-
Sensitization: On day 0, a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in an acetone and olive oil vehicle (4:1) is applied to the shaved dorsal skin and ears of the mice.
-
Challenge: Starting from day 5, a lower concentration of DNFB (e.g., 0.2%) is repeatedly applied to the same areas to elicit an inflammatory response. The frequency of challenge can vary between studies.
-
Treatment: Topical or systemic administration of the test compound (e.g., this compound) or control vehicle begins after the initial sensitization or once skin lesions are established.
-
Outcome Measures:
-
Clinical Scoring (SCORAD): Skin lesions are scored based on erythema, edema, excoriation, and dryness.
-
Ear Thickness: Measured with a digital caliper as an indicator of local inflammation.
-
Histology: Skin biopsies are taken for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Immunological Parameters: Serum IgE levels are measured by ELISA, and cytokine levels in skin homogenates are quantified.
-
NC/Nga Mouse Model of Atopic Dermatitis
NC/Nga mice spontaneously develop AD-like skin lesions under conventional housing conditions.
-
Animals: NC/Nga mice.
-
Induction: Dermatitis can be induced or exacerbated by the application of allergens such as house dust mite (HDM) extract.
-
Treatment: Test compounds or vehicle are typically applied topically to the affected skin areas.
-
Outcome Measures: Similar to the DNFB model, including clinical scoring, ear thickness, histological analysis, and measurement of serum IgE and skin cytokines.
Visualizing Pathways and Workflows
Signaling Pathway of KLK5 in Atopic Dermatitis
Caption: KLK5 signaling cascade in atopic dermatitis.
Experimental Workflow for Evaluating KLK5 Inhibitors
Caption: Workflow for preclinical evaluation of KLK5 inhibitors.
Conclusion
The inhibition of Kallikrein 5 presents a targeted and promising therapeutic strategy for atopic dermatitis. The available preclinical data for KLK5 inhibitors, though not specific to this compound, suggest that this class of molecules can effectively address key aspects of AD pathology, namely skin barrier dysfunction and inflammation. When compared to broader-acting agents such as corticosteroids and JAK inhibitors, KLK5 inhibitors offer the potential for a more focused mechanism of action with a potentially favorable safety profile. Further in vivo studies with specific inhibitors like this compound are warranted to fully elucidate their therapeutic efficacy and positioning relative to existing and emerging treatments for atopic dermatitis.
References
- 1. Biphasic effect of kallikrein on IgE and IgG1 syntheses by LPS/IL-4-stimulated B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomarker Discovery for Kallikrein 5-IN-2 Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kallikrein 5 (KLK5) inhibitors, with a focus on identifying potential biomarkers for the therapeutic response to Kallikrein 5-IN-2. We delve into the underlying signaling pathways, compare the performance of various inhibitors, and provide detailed experimental protocols for biomarker discovery.
Introduction to Kallikrein 5 and its Role in Disease
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a crucial role in skin homeostasis, specifically in the process of desquamation (shedding of the outermost layer of the skin).[1] Its activity is tightly regulated by the endogenous inhibitor Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI).[2] Dysregulation of KLK5 activity, often due to mutations in the SPINK5 gene encoding LEKTI, leads to excessive proteolytic activity and is implicated in inflammatory skin diseases such as Netherton Syndrome (NS) and atopic dermatitis (AD).[3][4] In these conditions, hyperactive KLK5 contributes to breakdown of the skin barrier, inflammation, and allergic reactions.[3] Consequently, selective inhibition of KLK5 presents a promising therapeutic strategy for these debilitating skin disorders.[5][6]
The Kallikrein 5 Signaling Pathway
Uncontrolled KLK5 activity initiates a signaling cascade that promotes inflammation and compromises the skin barrier. A key event in this pathway is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[3] Cleavage of the extracellular domain of PAR2 by KLK5 unmasks a tethered ligand that activates the receptor, leading to downstream signaling through the nuclear factor-kappa B (NF-κB) pathway.[3] This, in turn, upregulates the expression of pro-inflammatory and pro-allergic cytokines and chemokines, including thymic stromal lymphopoietin (TSLP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[3] These mediators contribute to the characteristic inflammation, itching, and immune cell infiltration seen in diseases like Netherton Syndrome and atopic dermatitis.
Comparison of Kallikrein 5 Inhibitors
Several small molecule and biologic inhibitors targeting KLK5 are in development. This section compares this compound with other notable inhibitors based on available data.
| Inhibitor | Type | Potency (IC50/pIC50/Ki) | Selectivity | Development Stage | Key Findings |
| This compound | Small Molecule | pIC50 = 7.1[7][8] | Selective for KLK5[5][7][8] | Preclinical | Non-phototoxic and non-irritant; stable at physiological pH.[7] |
| GSK951 | Small Molecule | IC50 = 250 pM[9] | >100-fold selectivity over KLK7 and KLK14[9] | Preclinical | Reduces transepidermal water loss and proinflammatory cytokine expression in a mouse model.[9] |
| TRIV-509 | Monoclonal Antibody (targets KLK5 & KLK7) | Not reported | Dual inhibitor of KLK5 and KLK7 | Phase 2 Clinical Trials | Demonstrates rapid improvement in skin barrier integrity and reduces epidermal thickness in atopic dermatitis patient explants.[10] |
| DS-77754007 | Small Molecule | Not reported | Specific KLK5 inhibitor | Preclinical | Shows superior efficacy in improving skin manifestations in a mouse model of Netherton Syndrome compared to anti-IL-4/13R, anti-TNF-α, or anti-IL-17A antibodies.[10] |
| SFTI-1 Analogs | Peptide | Ki = 4.2 ± 0.2 nM | 12-fold selectivity over KLK14 | Research | Engineered peptide inhibitors with improved activity and selectivity against KLK5. |
Biomarker Discovery for Therapeutic Response
Identifying biomarkers that predict or monitor the response to KLK5 inhibition is crucial for personalized medicine and efficient drug development. Based on the known signaling pathway of KLK5, several categories of biomarkers can be explored.
Potential Biomarkers:
-
Downstream Cytokines and Chemokines: Levels of pro-inflammatory mediators such as IL-8, TSLP, IL-1β, and TNF-α in skin biopsies or minimally invasive samples like tape strips can be quantified. A decrease in these markers would indicate successful target engagement and therapeutic effect.
-
Skin Barrier Function: Improvement in skin barrier integrity can be assessed by measuring Transepidermal Water Loss (TEWL). A reduction in TEWL would signify a positive therapeutic response.
-
Proteomic and Genomic Signatures: High-throughput "omics" technologies can identify broader changes in protein and gene expression in response to treatment. This can uncover novel biomarkers and provide a more comprehensive understanding of the drug's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments in biomarker discovery for KLK5 inhibitor therapeutic response.
Measurement of KLK5 Activity
This protocol is for determining the enzymatic activity of KLK5 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human KLK5
-
Fluorogenic peptide substrate (e.g., Boc-V-P-R-AMC)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test inhibitor (this compound) and control inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant KLK5, and the inhibitor dilutions.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) in kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Proteomic Analysis of Skin Tape Strips
This minimally invasive technique allows for the collection of stratum corneum proteins to assess changes in inflammatory and structural proteins.
Materials:
-
Adhesive tape discs (e.g., D-Squame)
-
Forceps
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
-
Protein quantification assay (e.g., BCA assay)
-
Mass spectrometry or multiplex immunoassay platform (e.g., Olink)
Procedure:
-
Clean the selected skin area (lesional and non-lesional) with a sterile wipe.
-
Firmly press an adhesive disc onto the skin for a few seconds.
-
Rapidly remove the disc using forceps. Repeat this process for a predetermined number of strips.
-
Place the tape strips in a microcentrifuge tube containing protein extraction buffer.
-
Vortex vigorously and incubate on ice to extract proteins.
-
Centrifuge to pellet the tape and collect the supernatant containing the proteins.
-
Quantify the total protein concentration.
-
Analyze the protein samples using mass spectrometry for global proteomic profiling or a multiplex immunoassay for targeted analysis of specific inflammatory markers.[11]
RNA Sequencing from Skin Biopsies
This method allows for a comprehensive analysis of the transcriptome to identify genes and pathways modulated by KLK5 inhibition.
Materials:
-
Skin punch biopsy tool
-
RNAlater or liquid nitrogen for sample preservation
-
RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit)
-
DNase I
-
Spectrophotometer or fluorometer for RNA quantification and quality assessment (e.g., NanoDrop, Qubit, Bioanalyzer)
-
Next-generation sequencing platform
Procedure:
-
Obtain a skin punch biopsy from the area of interest and immediately stabilize it in RNAlater or snap-freeze in liquid nitrogen.[12]
-
Homogenize the tissue sample in lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including the DNase I treatment step to remove genomic DNA contamination.[12]
-
Assess the quantity and quality of the extracted RNA. High-quality RNA should have an RNA Integrity Number (RIN) of ≥ 7.[12]
-
Prepare sequencing libraries from the extracted RNA according to the protocols of the chosen sequencing platform.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data using bioinformatics pipelines to identify differentially expressed genes between pre- and post-treatment samples.[2][6][13][14]
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a non-invasive measurement of skin barrier function.
Materials:
-
Tewameter or other evaporimeter
-
Controlled environment room (stable temperature and humidity)
Procedure:
-
Acclimatize the subject in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.[15]
-
Gently place the probe of the Tewameter on the skin surface of the area of interest.[16]
-
Allow the reading to stabilize and record the TEWL value (in g/m²/h).[16]
-
Take multiple readings from the same area and adjacent non-lesional skin for comparison.
-
Compare TEWL values before and at various time points after treatment with the KLK5 inhibitor.
Logical Framework for Biomarker Implementation
The identified biomarkers can be integrated into a logical framework to guide patient stratification and monitor treatment efficacy.
Conclusion
The development of selective KLK5 inhibitors like this compound offers a targeted therapeutic approach for debilitating skin diseases. The identification and validation of robust biomarkers are paramount for the successful clinical implementation of these therapies. This guide provides a framework for comparing KLK5 inhibitors and outlines key experimental strategies for discovering and validating biomarkers of therapeutic response. By integrating these approaches, researchers and clinicians can advance the development of personalized treatments for patients with KLK5-driven skin disorders.
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 3. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 9. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KLK5 inhibitor DS-77754007 shows superior efficacy in Netherton syndrome | BioWorld [bioworld.com]
- 11. Skin tape proteomics identifies pathways associated with transepidermal water loss and allergen polysensitization in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. h3abionet.org [h3abionet.org]
- 14. h3abionet.org [h3abionet.org]
- 15. researchgate.net [researchgate.net]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Reproducibility of Kallikrein 5-IN-2 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of Kallikrein 5-IN-2 with other commercially available alternatives. The information presented is intended to assist researchers in selecting the most suitable inhibitor for their experimental needs, with a focus on data reliability and methodological transparency.
Kallikrein 5 (KLK5) is a serine protease that plays a crucial role in skin desquamation and has been implicated in various skin pathologies, including Netherton Syndrome, atopic dermatitis, and rosacea, making it a significant target for therapeutic intervention.[1] this compound is a selective inhibitor of KLK5 with a reported pIC50 of 7.1.[2] This guide will compare its performance with other notable KLK5 inhibitors: GSK951, natural triterpenoids (Ursolic Acid and Tumulosic Acid), a Sunflower Trypsin Inhibitor-1 analogue (Analogue 6), and isomannide-based peptidomimetics.
Quantitative Performance Comparison
The following table summarizes the reported inhibitory activities of this compound and its alternatives against KLK5. While direct head-to-head reproducibility studies are not extensively published, the consistency of these values across different studies provides an indirect measure of their reliability.
| Inhibitor | Type | Reported IC50/Ki for KLK5 | Selectivity Highlights | Reference |
| This compound | Small Molecule | pIC50 = 7.1 | Selective for KLK5 | [2] |
| GSK951 | Small Molecule | IC50 = 250 pM | >100-fold selectivity over KLK7 and KLK14 | [3][4] |
| Ursolic Acid | Triterpenoid | IC50 = 5.8 µM | Selective for trypsin-like serine proteases (KLK5) over chymotrypsin-like (KLK7) | [5] |
| Tumulosic Acid | Triterpenoid | IC50 = 14.84 µM | Selective for trypsin-like serine proteases (KLK5) over chymotrypsin-like (KLK7) | [5] |
| Analogue 6 (SFTI-1) | Peptide | Kd = 20 nM | Selectively inhibits KLK5 and KLK14 over seven other serine proteases | [6] |
| Isomannide-based Peptidomimetics | Peptidomimetic | Ki = 0.3–0.7 µM | Competitive inhibitors of both KLK5 and KLK7 | [7] |
Experimental Protocols
Reproducibility of experimental results is critically dependent on the adherence to detailed and consistent protocols. Below are methodologies for key experiments cited in the evaluation of these KLK5 inhibitors.
In Vitro Enzymatic Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound on KLK5.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against KLK5.
Materials:
-
Recombinant human Kallikrein 5 (KLK5)
-
Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Test inhibitors (this compound, GSK951, etc.)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant human KLK5 enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Assay: Inhibition of KLK5-Mediated Cellular Effects
This assay assesses the ability of an inhibitor to counteract the effects of KLK5 in a cellular context, providing a more physiologically relevant measure of its efficacy.
Objective: To evaluate the inhibitor's capacity to block KLK5-induced downstream signaling, such as the release of pro-inflammatory cytokines or the cleavage of cell surface receptors.
Materials:
-
Human keratinocytes or other relevant cell lines
-
Cell culture medium and supplements
-
Recombinant human KLK5
-
Test inhibitors
-
ELISA kits for specific cytokines (e.g., IL-8, TSLP)
-
Reagents for Western blotting or flow cytometry
Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a predetermined concentration of recombinant human KLK5.
-
Incubate for a period sufficient to induce a measurable downstream effect (e.g., 24 hours for cytokine release).
-
Collect the cell culture supernatant to measure cytokine levels using ELISA.
-
Alternatively, lyse the cells to analyze protein expression or phosphorylation status of signaling molecules via Western blotting.
-
Analyze the results to determine the dose-dependent inhibitory effect of the compound on KLK5-mediated cellular responses.
Visualizations
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: KLK5 signaling cascade in skin inflammation.
Caption: Workflow for in vitro enzymatic inhibition assay.
Caption: Workflow for cell-based KLK5 inhibition assay.
References
- 1. Inhibitors of kallikrein‐related peptidases: An overview | Semantic Scholar [semanticscholar.org]
- 2. portal.ifs.ifsuldeminas.edu.br [portal.ifs.ifsuldeminas.edu.br]
- 3. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomannide-Based Peptidomimetics as Inhibitors for Human Tissue Kallikreins 5 and 7 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Kallikrein 5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of various Kallikrein 5 (KLK5) inhibitors. It includes a summary of their performance based on available experimental data, detailed experimental protocols for inhibitor characterization, and visualizations of the KLK5 signaling pathway and experimental workflows.
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a crucial role in skin homeostasis, inflammation, and the pathogenesis of several skin diseases, including Netherton Syndrome (NS) and atopic dermatitis (AD). Its overactivity leads to excessive skin desquamation and the initiation of inflammatory cascades. As such, KLK5 has emerged as a promising therapeutic target. This guide compares different classes of KLK5 inhibitors, including small molecules, peptides, and antibodies, to aid in the selection and development of novel therapeutics.
Performance Comparison of KLK5 Inhibitors
The inhibitory potency (IC50 and/or Kᵢ) and selectivity are critical parameters for the evaluation of KLK5 inhibitors. The following table summarizes the available quantitative data for several inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, potentially influencing the absolute values.
| Inhibitor Class | Inhibitor Name | Target(s) | IC₅₀ (KLK5) | Kᵢ (KLK5) | Selectivity Profile |
| Small Molecule | GSK951 | KLK5 | 250 pM[1][2] | - | >100-fold selective over KLK7 and KLK14.[1][3] |
| Brazilin | KLK5, KLK14 | 20 µM | 6.4 µM | Also inhibits KLK14 (IC₅₀: 14.6 µM). | |
| Peptide | SFTI-1 Analogue (P5' Glu) | KLK5 | - | 0.34 ± 0.04 nM[4] | 53-fold selective over KLK14; weak activity against KLK7, trypsin, and matriptase.[4] |
| SFTI-1 Analogue (P2' substitution) | KLK5 | - | 4.2 ± 0.2 nM[5] | 12-fold selective over KLK14; weak activity against KLK7.[5] | |
| SFTI-1 Analogue 6 | KLK5, KLK7, KLK14 | - | - | Potent KLK5 inhibitor; also inhibits KLK7 and KLK14.[6] | |
| Phage Display Peptide | KLK5 | - | 2.2 ± 0.1 nM[7] | Selective over KLK7 (Kᵢ = 16 ± 4 nM).[7] | |
| Antibody | RO7449135 (bispecific) | KLK5, KLK7 | Potent inhibitor | - | Dual inhibitor of human KLK5 and KLK7.[8][9] |
Experimental Protocols
To ensure a standardized and objective comparison of KLK5 inhibitors, it is crucial to employ consistent experimental protocols. Below are detailed methodologies for key experiments.
Standardized in vitro KLK5 Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available assays and published literature to provide a standardized method for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant human KLK5.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified recombinant human KLK5 by 50%.
Materials:
-
Recombinant Human Kallikrein 5 (rhKLK5) (e.g., R&D Systems, Cat# 1108-SE)
-
Fluorogenic Peptide Substrate: Boc-Val-Pro-Arg-AMC (e.g., R&D Systems, Cat# ES011)
-
Assay Buffer: 100 mM NaH₂PO₄, pH 8.0[10]
-
Inhibitor compounds of interest
-
96-well black microplates
-
Fluorometric plate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of rhKLK5 at 2 ng/µL in Assay Buffer.
-
Prepare a 200 µM working solution of the fluorogenic substrate in Assay Buffer.
-
Prepare a serial dilution of the inhibitor compounds in Assay Buffer at various concentrations.
-
-
Assay Protocol:
-
Add 50 µL of the 2 ng/µL rhKLK5 solution to each well of the 96-well plate.
-
Add a corresponding volume of each inhibitor dilution to the wells. Include a control well with Assay Buffer only (no inhibitor).
-
Pre-incubate the plate at room temperature for 5 minutes.[10]
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM substrate solution to each well.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate solution (no enzyme).
-
-
Data Acquisition:
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity in kinetic mode for 5 minutes, with readings taken at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the Vmax of the substrate blank from all other readings.
-
Normalize the data by expressing the reaction rate at each inhibitor concentration as a percentage of the activity of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protease Selectivity Profiling
Objective: To assess the selectivity of KLK5 inhibitors against other relevant serine proteases.
Procedure: The in vitro inhibition assay described above can be adapted to a panel of other proteases, such as KLK1, KLK7, KLK14, trypsin, chymotrypsin, and elastase. The specific fluorogenic substrate and buffer conditions should be optimized for each protease according to the manufacturer's recommendations or established literature protocols. The IC50 values obtained for the target protease (KLK5) are then compared to those for the other proteases to determine the selectivity fold.
Visualizations
KLK5 Signaling Pathway in Skin Inflammation
The following diagram illustrates the central role of KLK5 in the inflammatory cascade associated with skin barrier dysfunction.
Caption: KLK5 signaling cascade in skin inflammation.
Experimental Workflow for KLK5 Inhibitor Characterization
The following diagram outlines a typical workflow for the screening and characterization of novel KLK5 inhibitors.
Caption: Workflow for KLK5 inhibitor discovery and validation.
References
- 1. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-KLK5/KLK7 bispecific antibody(Genentech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Mini-PBPK-Based Population Model and Covariate Analysis to Assess the Complex Pharmacokinetics and Pharmacodynamics of RO7449135, an Anti-KLK5/KLK7 Bispecific Antibody in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Kallikrein 5-IN-2
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5). In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potentially hazardous chemical to minimize risk and adhere to the highest safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Potential Hazards: While a specific hazard profile for this compound is not readily available, similar compounds may cause respiratory tract, skin, and eye irritation upon contact.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2]
1. Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[2] Three distinct waste streams should be established for this compound and associated materials:
-
Solid Waste: Collect all solid this compound, contaminated PPE (e.g., gloves, lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container. This container should be kept separate from other solid chemical wastes unless their compatibility is known.[2]
-
Liquid Waste: Any solutions containing this compound must be collected in a dedicated, sealed, and compatible liquid waste container. Do not mix with other liquid waste streams.
-
Sharps Waste: Needles, syringes, and any other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.[2]
2. Labeling and Storage of Waste
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Irritant," "Handle with Caution")
-
Accumulation start date
-
Your name and laboratory contact information
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
3. Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the segregated waste. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Quantitative Data Summary
Currently, there is no quantitative data available regarding the specific toxicity or environmental impact of this compound to summarize. The disposal procedures outlined are based on established best practices for handling novel small molecule inhibitors.[2]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with chemical safety regulations. Always consult your institution's specific safety protocols and guidelines.
References
Personal protective equipment for handling Kallikrein 5-IN-2
Essential Safety and Handling Guide for Kallikrein 5-IN-2
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, and the subsequent sections provide detailed procedural guidance.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tight-sealing, compliant with regional safety standards. | Protects eyes from splashes, dust, or aerosols. |
| Face Shield | To be worn over safety goggles for maximum protection. | Provides an additional barrier against splashes to the face. | |
| Hand Protection | Gloves | Two pairs of chemical-resistant, powder-free nitrile gloves. | Prevents skin contact with the compound. Double-gloving is recommended. |
| Body Protection | Lab Coat/Gown | Disposable or dedicated, long-sleeved, with back closure. | Protects skin and clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended if handling powders or creating aerosols, especially in poorly ventilated areas. | Prevents inhalation of airborne particles or aerosols.[1] |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Pre-Experiment Preparation
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
PPE Donning: Before handling the compound, properly don all required PPE in the correct order: gown, respirator, face shield/goggles, and then gloves (two pairs).
-
Material Preparation: Ensure all necessary materials, including the compound, solvents, and waste containers, are within the designated area to avoid unnecessary movement and potential contamination.
Handling and Experimental Procedure
-
Weighing and Reconstitution: If working with a powdered form, handle it carefully to avoid generating dust. Use a chemical fume hood for weighing and reconstitution. This compound is soluble in DMSO.[2]
-
Solution Handling: When working with solutions, use appropriate pipetting techniques to prevent splashes and aerosol formation.
-
Incubation and Storage: this compound is stable at a pH range of 4-8 under non-oxidative conditions.[3] For storage, stock solutions can be kept at -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[3]
Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
PPE Doffing: Remove PPE carefully in the reverse order of donning to prevent self-contamination. Remove the outer gloves first, followed by the gown, face shield/goggles, respirator, and finally the inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be considered chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Protocol: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing Experimental Workflows and Biological Pathways
To further enhance understanding and procedural clarity, the following diagrams illustrate a typical laboratory workflow for handling chemical inhibitors and the signaling pathway involving Kallikrein 5.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
